Product packaging for Carbamazepine-d10(Cat. No.:CAS No. 132183-78-9)

Carbamazepine-d10

Cat. No.: B163015
CAS No.: 132183-78-9
M. Wt: 246.33 g/mol
InChI Key: FFGPTBGBLSHEPO-LHNTUAQVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Carbamazepine-d10 is intended for use as an internal standard for the quantification of carbamazepine by GC- or LC-MS. Carbamazepine is an anticonvulsant. It reduces the occurrence of seizures in mouse models of tonic-clonic, or maximal electroshock-induced, seizures (ED50s = 15.46 and ~13 mg/kg, respectively). Dietary administration of carbamazepine (0.75% w/w) reduces immobility time in the tail suspension test. It also attenuates clonidine-induced aggressive behavior in mice. Formulations containing carbamazepine have been used in the treatment of epilepsy and bipolar disorder.>Carbamazepine is an anticonvulsant and mood stabilizing drug used primarily in the treatment of epilepsy and neuropathic pain. This stable-labeled internal standard is suitable for use in quantitation of carbamazepine levels or isotope dilution methods by GC/MS or LC/MS for applications in pain prescription monitoring, clinical toxicology, therapeutic drug monitoring or urine drug testing.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O B163015 Carbamazepine-d10 CAS No. 132183-78-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5,6,7,8,9,10-decadeuteriobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGPTBGBLSHEPO-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C(C(=C(C(=C3N2C(=O)N)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497060
Record name Carbamazepine-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132183-78-9
Record name 5H-Dibenz[b,f]azepine-1,2,3,4,6,7,8,9,10,11-d10-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132183-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamazepine-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 132183-78-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Carbamazepine-d10: Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of Carbamazepine-d10, a deuterated analog of the widely used anticonvulsant and mood-stabilizing drug, Carbamazepine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information for analytical and research applications.

Chemical Properties of this compound

This compound is a stable, isotopically labeled form of Carbamazepine where ten hydrogen atoms on the dibenz[b,f]azepine ring system have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of Carbamazepine in biological samples, ensuring high accuracy and precision in clinical and research settings.

Table 1: General Chemical Properties of this compound

PropertyValue
IUPAC Name 5H-dibenz[b,f]azepine-1,2,3,4,6,7,8,9,10,11-d10-5-carboxamide
Synonyms Carbazepine-d10, CBZ-d10
CAS Number 132183-78-9
Molecular Formula C₁₅H₂D₁₀N₂O
Molecular Weight 246.33 g/mol
Appearance White to off-white solid
Purity ≥98%

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point 189-192 °C (unlabeled)
Boiling Point 411 °C at 760 mmHg (unlabeled)
Solubility Soluble in Methanol, Acetone (Slightly, Sonicated), Chloroform (Slightly), DMSO, and DMF.
Storage Store at -20°C for long-term stability.
Stability Stable under recommended storage conditions.

Synthesis of this compound

A plausible synthetic route involves the deuteration of iminostilbene, the core dibenz[b,f]azepine structure, followed by the introduction of the carbamoyl group at the 5-position.

Conceptual Synthesis Workflow

The synthesis can be conceptualized in two main stages:

  • Deuteration of Iminostilbene: This critical step involves the exchange of hydrogen atoms for deuterium on the aromatic rings of the iminostilbene molecule.

  • Carbamoylation of Iminostilbene-d10: The deuterated iminostilbene is then reacted to introduce the carbamoyl group (-CONH₂) at the nitrogen atom of the azepine ring.

Synthesis_Workflow Start Iminostilbene Deuteration Deuteration (e.g., Acid-catalyzed exchange with D₂O or D₂SO₄) Start->Deuteration Iminostilbene_d10 Iminostilbene-d10 Deuteration->Iminostilbene_d10 Carbamoylation Carbamoylation (e.g., with isocyanic acid or a carbamoyl chloride equivalent) Iminostilbene_d10->Carbamoylation Carbamazepine_d10 This compound Carbamoylation->Carbamazepine_d10

Conceptual workflow for the synthesis of this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on general organic synthesis principles and known reactions for similar compounds. These protocols are for illustrative purposes and should be adapted and optimized by qualified researchers in a controlled laboratory setting.

Experiment 1: Synthesis of Iminostilbene-d10

This procedure is based on acid-catalyzed hydrogen-deuterium exchange on aromatic rings.

  • Materials:

    • Iminostilbene

    • Deuterated sulfuric acid (D₂SO₄, 98% in D₂O)

    • Deuterium oxide (D₂O)

    • Anhydrous sodium carbonate

    • Anhydrous diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, place iminostilbene.

    • Carefully add deuterated sulfuric acid to the flask under a nitrogen atmosphere.

    • Heat the reaction mixture to a specified temperature (e.g., 80-100°C) and stir for an extended period (e.g., 24-48 hours) to facilitate the hydrogen-deuterium exchange. The progress of the reaction should be monitored by an appropriate analytical technique such as ¹H NMR or mass spectrometry to determine the degree of deuteration.

    • After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by pouring the mixture over crushed ice made from D₂O.

    • Neutralize the acidic solution by the slow addition of anhydrous sodium carbonate until the effervescence ceases.

    • Extract the aqueous layer with anhydrous diethyl ether multiple times.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and evaporate the solvent under reduced pressure to obtain crude iminostilbene-d10.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Experiment 2: Synthesis of this compound from Iminostilbene-d10

This procedure is based on the reaction of iminostilbene with isocyanic acid, which can be generated in situ.

  • Materials:

    • Iminostilbene-d10 (from Experiment 1)

    • Anhydrous sodium cyanate

    • Glacial acetic acid

    • Anhydrous toluene

    • Anhydrous work-up solvents

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve iminostilbene-d10 in glacial acetic acid.

    • Heat the solution to a moderate temperature (e.g., 60-70°C).

    • Add anhydrous sodium cyanate portion-wise to the reaction mixture over a period of time. Isocyanic acid is generated in situ from the reaction of sodium cyanate and acetic acid.

    • Stir the reaction mixture at the elevated temperature for several hours until the reaction is complete, as monitored by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration and wash it with water to remove any remaining acetic acid and salts.

    • Dry the crude this compound product under vacuum.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol or toluene) to obtain pure this compound.

Applications in Research and Drug Development

This compound serves as an indispensable tool in various stages of pharmaceutical research and development:

  • Pharmacokinetic Studies: It is used as an internal standard in bioanalytical methods to accurately quantify Carbamazepine and its metabolites in plasma, urine, and other biological matrices. This is crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.

  • Metabolic Profiling: The use of a stable isotope-labeled internal standard helps in the identification and quantification of various metabolites of Carbamazepine.

  • Bioequivalence Studies: In clinical trials comparing different formulations of Carbamazepine, this compound is used to ensure the reliability of the analytical data.

  • Therapeutic Drug Monitoring (TDM): Accurate measurement of Carbamazepine levels in patients is essential for optimizing dosage and minimizing toxicity. This compound is the gold standard internal standard for LC-MS/MS methods used in TDM.

Signaling Pathways and Logical Relationships

While this compound is primarily used as an analytical standard, its unlabeled counterpart, Carbamazepine, exerts its therapeutic effects through various mechanisms, primarily by blocking voltage-gated sodium channels. The following diagram illustrates a simplified representation of the primary mechanism of action of Carbamazepine.

Carbamazepine_MoA Carbamazepine Carbamazepine VGSC Voltage-Gated Sodium Channels (VGSCs) Carbamazepine->VGSC Binds to Inactivation Stabilization of Inactive State VGSC->Inactivation NeuronalExcitability Reduced Neuronal Excitability Inactivation->NeuronalExcitability TherapeuticEffect Anticonvulsant & Mood-Stabilizing Effects NeuronalExcitability->TherapeuticEffect

Simplified mechanism of action of Carbamazepine.

Conclusion

This compound is a vital tool for the pharmaceutical industry and clinical research. Its well-defined chemical properties and its role as a stable isotope-labeled internal standard enable accurate and reliable quantification of Carbamazepine, contributing to the safe and effective use of this important medication. The synthesis of this compound, while requiring specialized techniques for deuterium incorporation, follows established principles of organic chemistry, making it accessible to researchers with the appropriate expertise and facilities. This guide provides a foundational understanding of the chemical characteristics and synthetic strategies for this compound, empowering scientists and developers in their research and analytical endeavors.

Unveiling Carbamazepine-d10: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Physical, Chemical, and Analytical Profile of a Key Deuterated Internal Standard

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Carbamazepine-d10, a deuterated analog of the widely used anticonvulsant drug, Carbamazepine. Designed for researchers, scientists, and drug development professionals, this document delves into the core properties, analytical methodologies, and practical applications of this essential internal standard in bioanalytical assays.

Core Physicochemical Properties

This compound is a stable, isotopically labeled form of Carbamazepine, where ten hydrogen atoms on the dibenz[b,f]azepine rings have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart, a critical feature for its use in mass spectrometry-based quantification. The physical and chemical properties of this compound are summarized in the tables below.

Identifier Value Citation
IUPAC Name 5H-dibenzo[b,f]azepine-d10-5-carboxamide[1]
CAS Number 132183-78-9[1]
Chemical Formula C₁₅H₂D₁₀N₂O[1]
Molecular Weight 246.33 g/mol [1]
Property Value Citation
Appearance White to off-white solid[1]
Melting Point Approx. 189-192 °C (unlabeled)[2][3]
Boiling Point Approx. 411 °C at 760 mmHg (unlabeled)[2]
Solubility Soluble in methanol, DMSO, and DMF.[4]
Storage Store at -20°C for long-term stability.[1][4]
Analytical Characteristic Specification Citation
Purity (HPLC) ≥98%[5]
Isotopic Enrichment ≥98 atom % D; >99% deuterated forms (d1-d10)[1][5]

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard in the quantitative analysis of Carbamazepine in biological matrices, most commonly by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its similar chemical and physical properties to the unlabeled drug ensure comparable extraction efficiency and chromatographic behavior, while its distinct mass allows for accurate quantification.

Standard Workflow for Quantification of Carbamazepine in Plasma

The following diagram illustrates a typical workflow for the analysis of Carbamazepine in plasma samples using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample is_spike Spike with this compound (Internal Standard) plasma->is_spike protein_precip Protein Precipitation (e.g., with Methanol or Acetonitrile) is_spike->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection Transfer chrom_sep Chromatographic Separation (e.g., C18 column) lc_injection->chrom_sep ms_detection Mass Spectrometric Detection (ESI+, SRM mode) chrom_sep->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Typical workflow for plasma sample analysis.
Detailed Experimental Protocol: LC-MS/MS Quantification

The following provides a detailed methodology for the quantification of Carbamazepine in human plasma using this compound as an internal standard, based on established protocols.[6][7][8]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add a known concentration of this compound working solution.

  • Add 300 µL of cold acetonitrile or methanol to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Selected Reaction Monitoring (SRM).

  • SRM Transitions:

    • Carbamazepine: m/z 237.1 → 194.1[6][7]

    • This compound: m/z 247.1 → 204.1[6][7]

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Logical Relationship for Quantification

The quantification of Carbamazepine is based on the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). This relationship is established through a calibration curve.

G cluster_calibration Calibration Curve Generation cluster_quantification Unknown Sample Quantification cal_standards Prepare Calibration Standards (Known Carbamazepine concentrations) is_addition Add Fixed Concentration of This compound cal_standards->is_addition lcms_analysis Analyze by LC-MS/MS is_addition->lcms_analysis peak_areas Measure Peak Areas of Carbamazepine and this compound lcms_analysis->peak_areas ratio_calc Calculate Peak Area Ratio (Carbamazepine / this compound) peak_areas->ratio_calc plot_curve Plot Peak Area Ratio vs. Carbamazepine Concentration ratio_calc->plot_curve interpolate Interpolate Concentration from Calibration Curve plot_curve->interpolate Use for unknown_sample Analyze Unknown Sample (with this compound) unknown_ratio Calculate Peak Area Ratio unknown_sample->unknown_ratio unknown_ratio->interpolate final_conc Determine Carbamazepine Concentration in Sample interpolate->final_conc

Quantification using an internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Carbamazepine in complex biological matrices. Its well-defined physical and chemical properties, coupled with established analytical protocols, make it a reliable internal standard for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. This guide provides the foundational technical information required for its effective implementation in a laboratory setting.

References

Carbamazepine-d10 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on Carbamazepine-d10, a deuterated analog of Carbamazepine. It is primarily utilized as an internal standard for the quantification of Carbamazepine in various analytical methodologies, such as mass spectrometry.

Core Properties of this compound

The fundamental physicochemical properties of this compound are summarized below. These values are essential for accurate experimental design and data interpretation.

PropertyValueReferences
CAS Number132183-78-9[1][2][3][4][5]
Molecular FormulaC₁₅H₂D₁₀N₂O[1][2][4]
Molecular Weight246.33 g/mol [3][4]
Alternate Molecular Weight246.34 g/mol [2][5]
Alternate Molecular Weight246.3 g/mol [1]

Logical Relationship of this compound Properties

The following diagram illustrates the direct association between this compound and its key identifiers.

This compound This compound CAS Number CAS Number This compound->CAS Number Molecular Weight Molecular Weight This compound->Molecular Weight 132183-78-9 132183-78-9 CAS Number->132183-78-9 246.33 g/mol 246.33 g/mol Molecular Weight->246.33 g/mol

This compound Core Identifiers

Experimental Protocols

While specific experimental protocols are highly dependent on the application (e.g., pharmacokinetic studies, metabolic profiling), a general workflow for the use of this compound as an internal standard in a quantitative LC-MS/MS analysis is outlined below.

A Sample Preparation (e.g., Plasma, Urine) B Spike with This compound (Internal Standard) A->B C Extraction (e.g., SPE, LLE) B->C D LC-MS/MS Analysis C->D E Data Processing (Analyte/IS Ratio) D->E F Quantification E->F

LC-MS/MS Workflow with Internal Standard

Methodology:

  • Sample Preparation: The biological matrix (e.g., plasma, serum, urine) is prepared to be compatible with the extraction procedure. This may involve centrifugation to remove particulates or enzymatic hydrolysis.

  • Internal Standard Spiking: A known concentration of this compound is added to all samples, calibration standards, and quality control samples.

  • Extraction: The analyte (Carbamazepine) and the internal standard (this compound) are extracted from the biological matrix. Common techniques include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • LC-MS/MS Analysis: The extracted samples are injected into a liquid chromatography-tandem mass spectrometry system. The chromatographic separation resolves Carbamazepine and this compound from other matrix components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Processing: The peak areas of the analyte and the internal standard are integrated. The ratio of the analyte peak area to the internal standard peak area is calculated for all samples.

  • Quantification: A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of Carbamazepine in the unknown samples is then determined from this calibration curve.

References

Navigating the Isotopic Landscape: A Technical Guide to the Purity of Commercially Available Carbamazepine-d10

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the isotopic purity of deuterated compounds is a critical parameter ensuring data integrity and experimental reproducibility. This in-depth technical guide provides a comprehensive overview of the isotopic purity of commercially available Carbamazepine-d10, including a comparative analysis of supplier specifications, detailed experimental protocols for purity determination, and an exploration of potential isotopic impurities.

This compound, a deuterated analog of the anticonvulsant drug Carbamazepine, is widely used as an internal standard in pharmacokinetic and metabolic studies. Its efficacy in these applications is directly dependent on its isotopic purity, which refers to the percentage of the molecule that contains the desired number of deuterium atoms. This guide delves into the specifics of what researchers can expect from commercial suppliers and how to verify these claims in the laboratory.

Comparative Analysis of Isotopic Purity from Commercial Suppliers

The isotopic purity of this compound can vary between different commercial suppliers. A review of publicly available data, including Certificates of Analysis (CoAs) and product specifications, reveals a range of stated purity levels. This information is crucial for selecting the appropriate material for a given research need, where higher purity is often required for sensitive quantitative analyses.

SupplierProduct/Lot NumberStated Isotopic Purity/Enrichment
MedchemExpressHY-B0246S99.45% Isotopic Enrichment
LGC StandardsCDN-D-354298 atom % D
Cambridge Isotope LaboratoriesDLM-2806-1.298% (Chemical Purity)
Cayman Chemical10005269≥99% deuterated forms (d1-d10)
Cerilliant (Sigma-Aldrich)C-094Not explicitly stated in readily available documentation

Note: The data presented is based on publicly available information and may vary by lot. It is always recommended to consult the lot-specific Certificate of Analysis for the most accurate information.

Understanding Potential Isotopic Impurities: A Look at Synthesis

While a detailed, proprietary synthesis route for this compound is not publicly disclosed by all manufacturers, a general understanding of the synthetic process for Carbamazepine provides insight into the potential sources of isotopic impurities. The synthesis of the non-deuterated parent compound typically involves the formation of the dibenz[b,f]azepine ring system, followed by the addition of the carbamoyl group.

Deuterium can be introduced at various stages of the synthesis, most commonly through the use of deuterated starting materials or reagents. For this compound, where the deuterium atoms are located on the aromatic rings, a likely strategy involves the deuteration of a precursor to the dibenz[b,f]azepine core.

Potential sources of isotopic impurities include:

  • Incomplete Deuteration: The deuteration reaction may not proceed to completion, resulting in molecules with fewer than ten deuterium atoms (d1 to d9 isotopologues).

  • Back-Exchange: Under certain reaction or purification conditions, deuterium atoms may be replaced by hydrogen atoms from solvents or reagents.

  • Isotopic Scrambling: Deuterium atoms may migrate to unintended positions on the molecule, although this is less common for aromatic systems.

The most common isotopic impurity is the d9-isotopologue, where one deuterium atom is replaced by a hydrogen atom. The presence and abundance of these lower-deuterated species can be determined using the analytical methods described below.

Experimental Protocols for Isotopic Purity Determination

The isotopic purity of this compound is primarily determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide quantitative information about the distribution of isotopologues.

Isotopic Purity Determination by Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for assessing isotopic purity. By separating this compound from any non-deuterated or partially deuterated impurities, and then analyzing the mass-to-charge ratio (m/z) of the ions, the relative abundance of each isotopologue can be determined.

Experimental Workflow:

LC-MS Workflow for Isotopic Purity cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dissolve this compound in a suitable solvent (e.g., methanol) inject Inject sample into LC system prep->inject separate Chromatographic separation on a C18 column inject->separate ionize Electrospray Ionization (ESI) separate->ionize analyze Mass analysis in full scan mode ionize->analyze extract Extract ion chromatograms for each isotopologue (d0-d10) analyze->extract integrate Integrate peak areas extract->integrate calculate Calculate isotopic purity integrate->calculate

Figure 1. Experimental workflow for LC-MS based isotopic purity determination.

Detailed Protocol:

  • Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 µg/mL.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan from m/z 230 to 255 to cover the expected range of isotopologues.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Data Analysis:

    • Extract the ion chromatograms for the protonated molecules of each isotopologue:

      • d10 (C15H2D10N2O + H+): m/z 247.19

      • d9 (C15H3D9N2O + H+): m/z 246.18

      • ...and so on for d8, d7, etc.

      • d0 (C15H12N2O + H+): m/z 237.10

    • Integrate the peak area for each extracted ion chromatogram.

    • Calculate the isotopic purity using the following formula:

      • Isotopic Purity (%) = [Area(d10) / (Sum of Areas of all isotopologues)] * 100

Mass Spectrometry Fragmentation Pathway:

Understanding the fragmentation pattern of Carbamazepine can aid in structural confirmation and impurity identification. In tandem mass spectrometry (MS/MS), the protonated molecule is fragmented to produce characteristic product ions.

Carbamazepine Fragmentation parent This compound [M+H]+ (m/z 247) fragment1 [M+H - ND2CO]+ (m/z 204) parent->fragment1 Loss of deuterated carbamoyl group fragment2 [M+H - D]+ (m/z 245) parent->fragment2 Loss of a deuterium atom

Figure 2. Simplified fragmentation pathway of this compound in MS/MS.

Isotopic Purity Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique for determining isotopic purity. ¹H NMR can be used to detect and quantify the residual protons in the deuterated positions, while ²H (Deuterium) NMR directly observes the deuterium atoms.

Experimental Workflow:

NMR Workflow for Isotopic Purity cluster_prep_nmr Sample Preparation cluster_nmr NMR Spectroscopy cluster_data_nmr Data Analysis prep_nmr Dissolve this compound in a suitable deuterated solvent (e.g., DMSO-d6) with an internal standard acquire_1h Acquire ¹H NMR spectrum prep_nmr->acquire_1h acquire_2h Acquire ²H NMR spectrum prep_nmr->acquire_2h integrate_1h Integrate residual proton signals and internal standard signal in ¹H NMR acquire_1h->integrate_1h integrate_2h Integrate deuterium signals in ²H NMR acquire_2h->integrate_2h calculate_nmr Calculate isotopic purity integrate_1h->calculate_nmr integrate_2h->calculate_nmr

Figure 3. Experimental workflow for NMR based isotopic purity determination.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound.

    • Accurately weigh a known amount of a suitable internal standard (e.g., dimethyl sulfone).

    • Dissolve both in a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a quantitative ¹H NMR spectrum.

    • Integrate the signals corresponding to the residual protons on the aromatic rings of this compound.

    • Integrate the signal of the internal standard.

    • The ratio of the integrals, corrected for the number of protons, allows for the calculation of the amount of non-deuterated and partially deuterated species.

  • ²H NMR Spectroscopy:

    • Acquire a quantitative ²H NMR spectrum.

    • Integrate the signals corresponding to the deuterium atoms on the aromatic rings.

    • The integral of the deuterium signals relative to the expected integral for 100% deuteration provides a measure of isotopic enrichment.

  • Data Analysis:

    • The isotopic purity is calculated by comparing the integral of the residual proton signals to the integral of the internal standard in the ¹H NMR spectrum or by quantifying the deuterium signal in the ²H NMR spectrum.

Conclusion

The isotopic purity of commercially available this compound is generally high, but can vary between suppliers. For researchers and scientists in drug development, it is imperative to not only consider the stated purity on the Certificate of Analysis but also to have the capability to independently verify it. The detailed LC-MS and NMR protocols provided in this guide offer robust methods for the in-house determination of isotopic purity. A thorough understanding of the potential isotopic impurities arising from the synthetic process, combined with rigorous analytical characterization, will ensure the generation of high-quality, reliable data in research and development applications.

A Technical Guide to High-Purity Carbamazepine-d10 for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity Carbamazepine-d10, a deuterated analog of the widely used anticonvulsant and mood-stabilizing drug, Carbamazepine. This guide is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this critical internal standard for bioanalytical and metabolic studies.

Introduction to this compound

This compound (CBZ-d10) is a stable isotope-labeled version of Carbamazepine, where ten hydrogen atoms on the aromatic rings have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Carbamazepine but has a higher molecular weight. This property makes it an ideal internal standard for quantitative analysis by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical method development, as it effectively corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification of the target analyte.

Commercial Suppliers and Product Specifications

A number of reputable suppliers provide high-purity this compound for research purposes. The products are typically available as neat powders or as certified solutions in various organic solvents. The following table summarizes the quantitative specifications from several prominent commercial suppliers. It is important to note that specifications can vary by batch, and users should always refer to the Certificate of Analysis (CoA) provided with the specific lot they purchase.

SupplierProduct NumberFormPurity SpecificationIsotopic Enrichment
Cerilliant (a brand of MilliporeSigma) C-094100 µg/mL in Methanol≥98% (Chemical Purity)≥99 atom % D
Cayman Chemical 33486Solid≥98% (Carbamazepine)≥99% deuterated forms (d1-d10); ≤1% d0
MedchemExpress HY-B0246SSolid99.53% (HPLC)99.45%
LGC Standards (TRC) TRC-C175801Solid>98% (Chemical Purity)98 atom % D
Cambridge Isotope Laboratories, Inc. DLM-2806100 µg/mL in Acetonitrile-D₃98%98%

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry. The workflow for this technique involves adding a known amount of the deuterated standard to a sample containing the unlabeled analyte. The sample is then processed, and the ratio of the unlabeled analyte to the labeled standard is measured by a mass spectrometer. Because the labeled and unlabeled compounds behave identically during extraction and chromatography, any sample loss will affect both equally, preserving the ratio. This allows for highly accurate quantification of the analyte in the original sample.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Add Known Amount of This compound (IS) Sample->Spike Equilibrate Equilibrate and Mix Spike->Equilibrate Extract Extract Analytes (e.g., Protein Precipitation, LLE, SPE) Equilibrate->Extract LC Chromatographic Separation (HPLC/UPLC) Extract->LC MS Mass Spectrometric Detection (MS/MS) LC->MS Ratio Measure Peak Area Ratio (Analyte / IS) MS->Ratio Quant Quantify Analyte Concentration Ratio->Quant

Isotope Dilution Mass Spectrometry (IDMS) Workflow.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in a typical bioanalytical workflow for therapeutic drug monitoring (TDM).

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Carbamazepine from plasma or serum samples.

  • Sample Aliquoting: Aliquot 100 µL of the plasma or serum sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a 1 µg/mL this compound working solution in methanol to each sample, calibrator, and quality control sample.

  • Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is suitable for the simultaneous quantification of Carbamazepine and its active metabolite, Carbamazepine-10,11-epoxide, using this compound as the internal standard.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80% to 20% B

    • 3.1-4.0 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Carbamazepine: Q1: 237.1 m/z -> Q3: 194.1 m/z

    • Carbamazepine-10,11-epoxide: Q1: 253.1 m/z -> Q3: 180.1 m/z

    • This compound (IS): Q1: 247.1 m/z -> Q3: 204.1 m/z

  • Ion Source Parameters: Optimized for the specific instrument, but typical values include:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

Carbamazepine Metabolism

Carbamazepine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway is the formation of the pharmacologically active metabolite, Carbamazepine-10,11-epoxide, which is catalyzed mainly by CYP3A4.[1][2][3] This epoxide is then further metabolized by epoxide hydrolase to the inactive trans-10,11-dihydro-10,11-dihydroxycarbamazepine.[2] Minor metabolic pathways include hydroxylation of the aromatic rings.[1][3] Understanding this metabolic pathway is crucial for interpreting pharmacokinetic data and for studies investigating drug-drug interactions.

CBZ Carbamazepine Epoxide Carbamazepine-10,11-epoxide (Active) CBZ->Epoxide CYP3A4, CYP2C8 Hydroxy Hydroxylated Metabolites (Minor) CBZ->Hydroxy CYP3A4, CYP2B6 Diol 10,11-Dihydro-10,11-dihydroxycarbamazepine (Inactive) Epoxide->Diol Epoxide Hydrolase

Major Metabolic Pathway of Carbamazepine.

Conclusion

High-purity this compound is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of Carbamazepine. Its use as an internal standard in isotope dilution mass spectrometry ensures the highest level of accuracy and precision in bioanalytical methods. This guide provides a summary of commercially available sources, their specifications, and detailed experimental protocols to facilitate its effective implementation in the laboratory. The provided diagrams illustrate the fundamental workflow of IDMS and the metabolic fate of Carbamazepine, offering a comprehensive resource for study design and data interpretation.

References

Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety Data for Carbamazepine-d10

This technical guide provides a comprehensive overview of the safety, handling, and analytical applications of this compound, a deuterated analog of the anticonvulsant drug Carbamazepine. Designed for researchers, scientists, and drug development professionals, this document consolidates critical data from safety data sheets (SDS) and relevant scientific literature. This compound is primarily utilized as an internal standard for the quantification of Carbamazepine in biological matrices via mass spectrometry.[1][2][3][4][5] Its physical, chemical, and toxicological properties are essential for safe laboratory handling and accurate experimental design.

This compound is structurally identical to Carbamazepine, with the exception of ten hydrogen atoms on the dibenz[b,f]azepine ring system being replaced by deuterium. This isotopic labeling provides a distinct mass-to-charge ratio for mass spectrometric analysis without significantly altering its chemical behavior.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name 5H-dibenz[b,f]azepine-1,2,3,4,6,7,8,9,10,11-d10-5-carboxamide[6]
Synonyms Carbazepine-d10, CBZ-d10[1][6]
CAS Number 132183-78-9[6][7][8]
EC Number 690-797-7[6][7]
Molecular Formula C₁₅H₂D₁₀N₂O[1][5]
Molecular Weight 246.33 g/mol [5][9][10]
Physical Form Solid, White to off-white powder[1][11][12]
Density 1.32 g/cm³[7]
Flash Point 202.356 °C[7]
Solubility Soluble in Methanol, DMF (25 mg/ml), DMSO (25 mg/ml), Ethanol (3 mg/ml).[1][7] Slightly soluble in Acetone and Chloroform.[7]
Storage Temperature -20°C[1][3][10]
Stability Stable for at least 4 years when stored properly.[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are related to acute oral toxicity and its potential to cause skin and respiratory sensitization.[6][7] Different suppliers may provide slightly different classifications based on the formulation (e.g., as a solid vs. in a flammable solvent).

Table 2: GHS Hazard Classification for this compound (Solid)

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowed.[6]GHS07Danger
Skin Sensitization1H317: May cause an allergic skin reaction.[6]GHS07Danger
Respiratory Sensitization1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6]GHS08Danger

Note: When supplied as a solution in methanol, additional hazards apply, including flammability (H225), acute toxicity via all routes (H301+H311+H331), and specific target organ toxicity (H370).[8][10]

Safe Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to ensure laboratory safety and maintain the integrity of the compound.

Exposure Controls and Personal Protection
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[7][8] Ensure safety showers and eyewash stations are readily accessible.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety goggles with side shields.[8]

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[7][8]

    • Skin and Body Protection: Use impervious clothing to prevent skin contact.[8]

    • Respiratory Protection: In case of inadequate ventilation or when handling as a powder, use a full-face respirator.[6][7]

Storage and Handling
  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place at the recommended temperature of -20°C.[1][7]

  • Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust or vapors.[7][8] Wash hands thoroughly after handling.[8] Use non-sparking tools and take measures to prevent electrostatic discharge.[7][8]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][8]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[7][8]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a POISON CENTER or doctor immediately.[7][8]

Toxicological Information

The toxicological profile of this compound is largely inferred from its non-deuterated parent compound, Carbamazepine. The primary toxic effects are neurological and cardiovascular at high concentrations.[13][14] Therapeutic levels for Carbamazepine are typically between 4-12 mg/L.[13][14]

Table 3: Summary of Toxicological Effects

EffectDescriptionSource(s)
Acute Oral Toxicity Harmful if swallowed. Classified as Category 4.[6][6]
Skin Sensitization May cause an allergic skin reaction.[6][6]
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6][6]
Carcinogenicity Not listed as a carcinogen by IARC or NTP.[6]
Primary Irritant Effect No significant irritant effect on skin or eyes reported in available SDS.[6]

Experimental Protocols

This compound is indispensable as an internal standard for the bioanalytical quantification of Carbamazepine. Below is a representative experimental protocol based on published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[15]

LC-MS/MS Method for Quantification of Carbamazepine in Plasma

This protocol outlines a method for determining the concentration of Carbamazepine (CBZ) and its primary metabolite, Carbamazepine-10,11-epoxide (CBZ-EP), in rat plasma using this compound as an internal standard (IS).[15]

1. Sample Preparation (Liquid-Liquid Extraction): a. Aliquot 0.1 mL of rat plasma into a microcentrifuge tube. b. Add the internal standard solution (this compound) to the plasma sample. c. Perform a liquid-liquid extraction to separate the analytes from plasma components. d. Evaporate the organic layer to dryness under a stream of nitrogen. e. Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Separation:

  • LC System: An HPLC system equipped with a suitable pump and autosampler.[15]
  • Column: C8 analytical column (e.g., 150 mm x 2.1 mm, 5 µm).[15]
  • Mobile Phase: A mixture of water, acetonitrile, and acetic acid (e.g., 69.5:30:0.5, v/v/v).[15]
  • Flow Rate: 0.4 mL/min.[15]
  • Injection Volume: 20 µL.[15]
  • Column Temperature: Maintained at a controlled temperature (e.g., 10°C for the autosampler).[15]

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.[15]
  • Ionization Mode: Positive ion mode.[15]
  • Detection Method: Selected Reaction Monitoring (SRM).[15]
  • SRM Transitions:
  • Carbamazepine (CBZ): m/z 237 → 194.[15]
  • Carbamazepine-EP (CBZ-EP): m/z 253 → 210.[15]
  • This compound (IS): m/z 247 → 204 .[15]

4. Method Validation Parameters:

  • Linearity: The method demonstrates linearity over a concentration range of 5–2000 ng/mL.[15]
  • Lower Limit of Quantification (LLOQ): 5 ng/mL for each analyte.[15]
  • Recovery: Extraction recovery from plasma is typically over 87%.[15]
  • Precision: Intra-day and inter-day coefficients of variation are generally within 2.6%–9.6%.[15]

Visualized Data and Pathways

The following diagrams illustrate key workflows and the pharmacological mechanism of action relevant to this compound.

Hazard_Communication_Workflow cluster_ID Identification & Classification cluster_Handling Safe Handling & Control cluster_Emergency Emergency Response substance This compound (Solid) classification GHS Classification - Acute Oral Tox. 4 - Skin Sens. 1 - Resp. Sens. 1 substance->classification is classified as ppe Required PPE - Gloves - Goggles - Respirator classification->ppe handling Handling Procedures - Use in Fume Hood - Avoid Dust - Wash Hands ppe->handling storage Storage - Tightly Sealed - -20°C handling->storage exposure Exposure Event (Inhalation, Skin, Ingestion) handling->exposure if failure first_aid First Aid Measures - Fresh Air - Wash Skin - Seek Medical Help exposure->first_aid spill Spill cleanup Cleanup Procedure - Wear PPE - Collect & Dispose spill->cleanup

Caption: Hazard communication workflow for this compound based on SDS data.

Analytical_Workflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing plasma Plasma Sample (0.1 mL) add_is Spike with This compound (IS) plasma->add_is extract Liquid-Liquid Extraction add_is->extract reconstitute Evaporate & Reconstitute in Mobile Phase extract->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation (C8 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem MS Detection (SRM) - CBZ: 237 -> 194 - IS: 247 -> 204 ionize->detect integrate Integrate Peak Areas (Analyte & IS) detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify Concentration (vs. Calibration Curve) calculate->quantify

Caption: Analytical workflow for quantifying Carbamazepine using this compound.

Mechanism_of_Action cluster_Neuron Presynaptic Neuron cluster_Result Pharmacological Effect Na_Channel Voltage-Gated Sodium Channel (Inactive State) Vesicle_Release Neurotransmitter Release Na_Channel->Vesicle_Release leads to Reduced_Excitability Reduced Neuronal Excitability Na_Channel->Reduced_Excitability inhibition leads to Action_Potential High-Frequency Neuronal Firing Action_Potential->Na_Channel opens CBZ Carbamazepine CBZ->Na_Channel Binds to & Stabilizes Reduced_Release Decreased Neurotransmitter Release Reduced_Excitability->Reduced_Release Anticonvulsant_Effect Anticonvulsant Effect Reduced_Release->Anticonvulsant_Effect

Caption: Mechanism of action of Carbamazepine via sodium channel blockade.

References

The Role of Carbamazepine-d10 in Advancing Pharmaceutical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary research applications of Carbamazepine-d10, a deuterated analog of the widely used anticonvulsant drug, Carbamazepine. The inclusion of deuterium atoms provides a stable isotopic label, making this compound an indispensable tool in modern analytical and metabolic research. Its principal application lies in its use as an internal standard for the highly accurate quantification of Carbamazepine and its metabolites in complex biological matrices. This guide delves into the core methodologies, experimental protocols, and data presentation pertinent to its use in demanding research environments.

Core Application: Internal Standard in Quantitative Analysis

This compound is predominantly utilized as an internal standard in analytical methodologies, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical physicochemical properties to the unlabeled Carbamazepine, but with a distinct mass, allow it to co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the precision and accuracy of the quantitative data. Stable isotope-labeled internal standards are considered the gold standard for quantitative bioanalysis using mass spectrometry.[1]

The primary application is in therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, where precise measurement of Carbamazepine concentrations in biological fluids like plasma, serum, and urine is critical.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods employing this compound as an internal standard for the analysis of Carbamazepine and its primary active metabolite, Carbamazepine-10,11-epoxide.

Table 1: LC-MS/MS Method Parameters for Carbamazepine Quantification

ParameterMethod 1Method 2Method 3
Biological Matrix Rat PlasmaHuman SerumHuman Plasma
Internal Standard This compoundDeuterated CarbamazepineThis compound
Linearity Range 5 - 2000 ng/mL0.1 - 22.0 µg/mL0.5 - 30 µg/mL
Lower Limit of Quantitation (LLOQ) 5 ng/mL<0.1 µg/mL0.5 µg/mL
Extraction Recovery > 87%Not Reported98.9 - 110.2%
Intra-day Precision (%RSD) 2.6 - 9.5%Not Reported< 2.92%
Inter-day Precision (%RSD) 4.0 - 9.6%Not Reported< 8.23%

Table 2: Mass Spectrometry Transitions (SRM/MRM)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Carbamazepine237.0194.0[2]
Carbamazepine-10,11-epoxide253.0210.0[2]
This compound (IS) 247.0 204.0 [2]
Carbamazepine237.0220.1[3]
Carbamazepine-d2, N15 (IS)240.1196.2[3]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for sample preparation and analysis.

Sample Preparation: Protein Precipitation (for Plasma/Serum)

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma or serum samples prior to LC-MS/MS analysis.[3][4]

Materials:

  • Biological sample (plasma or serum)

  • This compound internal standard working solution (e.g., 10 µg/mL in methanol)

  • Methanol, ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 5 µL of the plasma or serum sample into a clean microcentrifuge tube.

  • Add 5 µL of the this compound internal standard working solution.

  • Add 1000 µL of ice-cold methanol to the tube to precipitate the proteins.[3]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the tube at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The sample is now ready for injection into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE) (for Urine)

Solid-phase extraction is a more selective sample clean-up technique that can be used to isolate and concentrate analytes from complex matrices like urine.[5]

Materials:

  • Urine sample

  • This compound internal standard working solution

  • SPE cartridge (e.g., Oasis HLB)

  • Methanol (for conditioning and elution)

  • Ultrapure water (for equilibration)

  • SPE manifold or automated SPE system

Procedure:

  • Pipette a known volume of the urine sample (e.g., 250 µL) into a clean tube.

  • Add a known amount of the this compound internal standard.

  • Conditioning: Pass 500 µL of methanol through the SPE cartridge.

  • Equilibration: Pass 500 µL of ultrapure water through the cartridge.

  • Loading: Load the prepared urine sample onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 500 µL of 5% methanol in water) to remove interferences.

  • Elution: Elute the analytes and the internal standard with a strong solvent (e.g., 1000 µL of methanol or 5% NH4OH in methanol).[6]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C8 or C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm)[2]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile and/or methanol). A typical mobile phase composition is water/acetonitrile/acetic acid (69.5:30:0.5, v/v/v).[2]

  • Flow Rate: 0.4 mL/min[2]

  • Injection Volume: 5-20 µL

  • Column Temperature: 35-40 °C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: e.g., 500 °C

  • Capillary Voltage: e.g., 3.5 kV

  • Collision Gas: Argon

  • Refer to Table 2 for specific precursor and product ion transitions.

Visualizing Workflows and Pathways

Carbamazepine Metabolic Pathway

Carbamazepine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The major metabolic pathway involves the formation of the pharmacologically active metabolite, Carbamazepine-10,11-epoxide, a reaction predominantly catalyzed by CYP3A4, with a minor contribution from CYP2C8.[7][8] This epoxide is subsequently hydrolyzed by epoxide hydrolase to the inactive trans-10,11-dihydroxy-10,11-dihydrocarbamazepine.

Carbamazepine_Metabolism CBZ Carbamazepine Epoxide Carbamazepine-10,11-epoxide (Active Metabolite) CBZ->Epoxide Oxidation Diol trans-10,11-dihydroxy-10,11- dihydrocarbamazepine (Inactive Metabolite) Epoxide->Diol Hydrolysis CYP3A4 CYP3A4 CYP3A4->CBZ CYP2C8 CYP2C8 CYP2C8->CBZ EH Epoxide Hydrolase EH->Epoxide

Caption: Major metabolic pathway of Carbamazepine.

Experimental Workflow for Pharmacokinetic Studies

The use of this compound is integral to pharmacokinetic studies that aim to determine the absorption, distribution, metabolism, and excretion (ADME) of Carbamazepine. A typical workflow is depicted below.

PK_Workflow Dosing Dosing of Subject with Carbamazepine Sampling Time-course Blood/ Urine Sampling Dosing->Sampling Spiking Spiking of Samples with This compound (IS) Sampling->Spiking Preparation Sample Preparation (e.g., Protein Precipitation) Spiking->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Quantification of Carbamazepine and Metabolites Analysis->Quantification Modeling Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC, t1/2) Quantification->Modeling

Caption: General workflow for a pharmacokinetic study.

Conclusion

This compound is a vital tool for researchers in the fields of pharmacology, toxicology, and clinical chemistry. Its application as an internal standard in LC-MS/MS methods provides the necessary accuracy and precision for therapeutic drug monitoring and the robust characterization of Carbamazepine's pharmacokinetic profile. The detailed protocols and methodologies presented in this guide serve as a foundational resource for the effective implementation of this compound in research and drug development settings, ultimately contributing to a better understanding of this important therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Use of Carbamazepine-d10 as an Internal Standard in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Carbamazepine is an anticonvulsant and mood-stabilizing drug primarily used in the treatment of epilepsy and neuropathic pain. Accurate quantification of carbamazepine in biological matrices is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for this purpose due to its high sensitivity, selectivity, and accuracy. The use of a stable isotope-labeled internal standard, such as Carbamazepine-d10, is essential to correct for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of the analytical results. This document provides detailed application notes and protocols for the use of this compound as an internal standard in the LC-MS/MS analysis of carbamazepine.

Quantitative Data Summary

The following tables summarize the quantitative performance of various LC-MS/MS methods utilizing this compound as an internal standard for the analysis of carbamazepine in different biological matrices.

Table 1: Method Performance in Human Plasma/Serum

ParameterMethod 1Method 2[1]Method 3[2][3]
Matrix Human SerumHuman SerumHuman Plasma
Linearity Range 0.1 - 22.0 µg/mL0.1 - 22.0 µg/mL0.5 - 30 µg/mL
LLOQ <0.1 µg/mL0.1 µg/mL0.5 µg/mL
Intra-day Precision (%CV) Not Reported< 13.9%< 8.23%
Inter-day Precision (%CV) Not Reported< 13.9%< 8.23%
Accuracy (% bias) Mean bias of 0.6%Within ±15%-1.74% to 2.92%
Sample Preparation Protein PrecipitationProtein PrecipitationProtein Precipitation

Table 2: Method Performance in Rat Plasma

ParameterMethod Details[4][5][6]
Matrix Rat Plasma
Linearity Range 5 - 2000 ng/mL
LLOQ 5 ng/mL
Intra-day Precision (%CV) 2.6 - 9.5%
Inter-day Precision (%CV) 4.0 - 9.6%
Extraction Recovery > 87%
Sample Preparation Liquid-Liquid Extraction

Table 3: Method Performance in Aqueous Samples (Wastewater)

ParameterMethod Details[7]
Matrix Untreated & Treated Sewage, Surface Water
Recovery 83.6 - 103.5%
Sample Preparation Solid-Phase Extraction (SPE)

Experimental Protocols

Herein are detailed methodologies for sample preparation and LC-MS/MS analysis.

Protocol 1: Protein Precipitation for Human Plasma/Serum

This protocol is suitable for routine therapeutic drug monitoring.

Materials:

  • Human plasma or serum samples

  • This compound internal standard (ISTD) working solution in methanol

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 50 µL of plasma/serum sample in a microcentrifuge tube, add 100 µL of the this compound ISTD working solution in methanol.[8]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes.[9]

  • Transfer the supernatant to a clean tube or vial.

  • Dilute the supernatant 1:10 with the initial mobile phase (e.g., 50 µL of supernatant with 450 µL of mobile phase A).[8][9]

  • Inject the final diluted sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction for Rat Plasma

This protocol is effective for preclinical pharmacokinetic studies.

Materials:

  • Rat plasma samples (0.1 mL)

  • This compound internal standard (ISTD) working solution

  • Extraction solvent (e.g., ethyl acetate or a mixture of organic solvents)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (mobile phase)

Procedure:

  • Pipette 0.1 mL of rat plasma into a microcentrifuge tube.

  • Add the this compound ISTD working solution.

  • Add the extraction solvent.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a known volume of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is designed for environmental monitoring of carbamazepine.

Materials:

  • Aqueous samples (e.g., wastewater, surface water)

  • This compound internal standard (ISTD)

  • SPE cartridges (e.g., Oasis HLB)

  • Methanol (for conditioning and elution)

  • HPLC grade water (for equilibration)

  • SPE manifold

  • Evaporation system

  • Reconstitution solution (mobile phase)

Procedure:

  • Spike the aqueous sample with the this compound ISTD.

  • Condition the SPE cartridge with methanol followed by HPLC grade water.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard with methanol.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The following are typical instrumental parameters. These should be optimized for the specific instrument and application.

Liquid Chromatography (LC) Parameters:

ParameterTypical Conditions[5][6]
Column C8 or C18 (e.g., 150 mm x 2.1 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium acetate
Mobile Phase B Acetonitrile or Methanol
Gradient Isocratic or gradient elution depending on the complexity of the sample
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 4 - 20 µL
Column Temperature 35 - 40 °C

Mass Spectrometry (MS/MS) Parameters:

ParameterTypical Conditions[4][5][6]
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Scan Type Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)
SRM Transitions Carbamazepine: m/z 237 → 194 this compound: m/z 247 → 204
Collision Energy To be optimized for the specific instrument
Dwell Time 200 ms

Visualizations

The following diagrams illustrate the experimental workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma/Serum) add_is Add this compound (Internal Standard) start->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile/Methanol) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilution supernatant->dilute lc_separation LC Separation (C18 Column) dilute->lc_separation ms_detection MS/MS Detection (SRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing result Final Concentration data_processing->result

Caption: Workflow for Protein Precipitation based LC-MS/MS analysis.

logical_relationship cluster_core_concept Core Concept cluster_process Analytical Process cluster_outcome Outcome internal_standard This compound (IS) Known Concentration sample_prep Sample Preparation (Extraction, Cleanup) internal_standard->sample_prep Subject to same variability analyte Carbamazepine (Analyte) Unknown Concentration analyte->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis is_response IS Peak Area lc_ms_analysis->is_response analyte_response Analyte Peak Area lc_ms_analysis->analyte_response ratio Peak Area Ratio (Analyte / IS) is_response->ratio analyte_response->ratio quantification Accurate Quantification ratio->quantification Corrects for variations

Caption: Role of this compound as an internal standard.

References

Application Notes and Protocol for the Quantification of Carbamazepine using Carbamazepine-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamazepine is an anticonvulsant and mood-stabilizing drug primarily used in the treatment of epilepsy and neuropathic pain.[1] Therapeutic drug monitoring (TDM) of Carbamazepine is crucial due to its narrow therapeutic window (typically 4 to 12 µg/mL) and significant inter-individual variability in its metabolism.[2] This document provides a detailed protocol for the accurate and precise quantification of Carbamazepine in biological matrices, such as human plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Carbamazepine-d10 as a stable isotope-labeled internal standard. The use of a deuterated internal standard like this compound is advantageous for minimizing matrix effects and improving the accuracy of quantification in complex biological samples.[1]

Experimental Protocols

This section outlines the necessary reagents, equipment, and step-by-step procedures for sample preparation, LC-MS/MS analysis, and data processing.

Materials and Reagents
  • Carbamazepine (analytical standard)

  • This compound (internal standard)[1]

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma/serum (drug-free for calibration standards and quality controls)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Autosampler vials

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Carbamazepine from plasma or serum samples.[3][4]

  • Spiking of Internal Standard: To 100 µL of plasma/serum sample, add a specific volume of this compound working solution to achieve a final concentration of 100 ng/mL.

  • Precipitation: Add 300 µL of cold acetonitrile (or methanol) to the sample.[3][4]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile[4][5]
Flow Rate 0.4 mL/min[6][7]
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Start with 30% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[6][7][8]
Scan Type Multiple Reaction Monitoring (MRM)[6][7][8]
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temperature 350°C
MRM Transitions See Table 1

Table 1: MRM Transitions for Carbamazepine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Carbamazepine237.1194.1[6][7][8]
This compound247.1204.1[6][7][8]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the described method.

Table 2: Calibration Curve and Linearity

ParameterValue
Linearity Range 5 - 2000 ng/mL[6][7][8]
Correlation Coefficient (r²) > 0.995[8]

Table 3: Precision and Accuracy

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC (15 ng/mL)2.6 - 9.5[6][8]4.0 - 9.6[6][8]92.09 - 108.5[8]
Mid QC (150 ng/mL)< 10< 1090 - 110
High QC (1500 ng/mL)< 10< 1090 - 110

Table 4: Recovery and Matrix Effect

ParameterValue
Extraction Recovery > 87%[6][7][8]
Matrix Effect Minimal due to the use of a stable isotope-labeled internal standard.

Table 5: Limits of Detection and Quantification

ParameterValue
Limit of Detection (LOD) < 0.1 µg/mL[3][9]
Lower Limit of Quantification (LLOQ) 5 ng/mL[6][7][8]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantification of Carbamazepine using this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma/Serum Sample (100 µL) add_is Add this compound (IS) sample->add_is add_precipitant Add Acetonitrile (300 µL) add_is->add_precipitant vortex Vortex (1 min) add_precipitant->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometry Detection (MRM) separation->detection quantification Quantification (Peak Area Ratio) detection->quantification

Caption: Workflow for Carbamazepine quantification.

References

Application of Carbamazepine-d10 in Pharmacokinetic and Pharmacodynamic Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbamazepine-d10 (CBZ-d10) is a deuterated analog of Carbamazepine, an anticonvulsant and mood-stabilizing drug used in the treatment of epilepsy, bipolar disorder, and neuropathic pain.[1][2] Due to the stable isotope labeling, this compound serves as an ideal internal standard in bioanalytical methods for the precise quantification of carbamazepine and its metabolites in biological matrices.[3][4] This high-precision quantification is fundamental to pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of carbamazepine, and to correlate drug concentrations with its therapeutic and adverse effects.

Pharmacokinetic Applications

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[5][6] This technique allows for the sensitive and selective quantification of carbamazepine and its active metabolite, carbamazepine-10,11-epoxide, in various biological samples such as plasma and serum.[5][7] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and reproducibility of the results.[6]

Quantitative Bioanalysis of Carbamazepine

A typical LC-MS/MS method involves the extraction of carbamazepine and this compound from a biological sample, followed by chromatographic separation and mass spectrometric detection.[5] The analytes are quantified by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Table 1: Summary of Quantitative Data for Carbamazepine Analysis using this compound as an Internal Standard

ParameterValueReference
Linearity Range 5 - 2000 ng/mL[5]
Lower Limit of Quantitation (LLOQ) 5 ng/mL[5][6]
Extraction Recovery > 87%[5][6]
Intra-day Precision (CV%) 2.6 - 9.5%[5][6]
Inter-day Precision (CV%) 4.0 - 9.6%[5][6]
Accuracy -1.74% to 2.92%[8]

Pharmacodynamic Studies

While this compound is not directly used to assess pharmacodynamic effects, its role in enabling accurate pharmacokinetic measurements is critical for establishing exposure-response relationships. By providing reliable data on drug concentrations, researchers can correlate these with observed pharmacological effects, such as seizure control or adverse events.[9][10]

Carbamazepine's primary mechanism of action involves the blockade of voltage-gated sodium channels, which inhibits high-frequency repetitive firing of neurons.[11] It also interacts with adenosine receptors.[11][12] Understanding the relationship between carbamazepine concentrations and these pharmacodynamic endpoints is essential for optimizing dosing regimens.

Experimental Protocols

Protocol 1: Quantification of Carbamazepine in Rat Plasma using LC-MS/MS

This protocol describes a method for the simultaneous determination of carbamazepine and its metabolite, carbamazepine-10,11-epoxide, in rat plasma.[5]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of rat plasma, add 20 µL of this compound internal standard solution (250 µg/mL).[13]

  • Add 2.0 mL of ethyl acetate and vortex for 20 seconds.[13]

  • Centrifuge at 2000 rpm for 10 minutes.[13]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 30°C.[13]

  • Reconstitute the residue in 200 µL of mobile phase.[13]

2. LC-MS/MS Analysis

  • Chromatographic System: Shimadzu UFLC XR system or equivalent.[8]

  • Column: C8 (150 mm x 2.1 mm, 5 µm).[5]

  • Mobile Phase: Water/acetonitrile/acetic acid (69.5:30:0.5, v/v/v).[5]

  • Flow Rate: 0.4 mL/min.[5]

  • Mass Spectrometer: SCIEX QTRAP® 5500 or equivalent.[8]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

  • Detection: Selected Reaction Monitoring (SRM).[5]

    • Carbamazepine: m/z 237 → 194.[5][6]

    • Carbamazepine-10,11-epoxide: m/z 253 → 210.[5][6]

    • This compound: m/z 247 → 204.[5][6]

3. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of carbamazepine to this compound against the concentration of the calibration standards.

  • Determine the concentration of carbamazepine in the plasma samples from the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms quant Quantification ms->quant pk_pd PK/PD Analysis quant->pk_pd

Caption: Experimental workflow for bioanalysis.

Carbamazepine_Metabolism CBZ Carbamazepine CBZ_Epoxide Carbamazepine-10,11-epoxide (Active Metabolite) CBZ->CBZ_Epoxide CYP3A4, CYP2C8 CBZ_Diol Carbamazepine-10,11-diol (Inactive Metabolite) CBZ_Epoxide->CBZ_Diol Epoxide Hydrolase

Caption: Carbamazepine metabolic pathway.

References

Application of Carbamazepine-d10 in Therapeutic Drug Monitoring (TDM)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Introduction

Carbamazepine is a primary anticonvulsant and mood-stabilizing medication utilized in the management of epilepsy, neuropathic pain, and bipolar disorder. Due to significant inter-individual variability in its metabolism, therapeutic drug monitoring (TDM) of carbamazepine is crucial to optimize dosage, ensure clinical efficacy, and minimize toxicity.[1][2][3] The therapeutic range for carbamazepine in plasma is typically maintained between 4 to 12 µg/mL.[4] To achieve precise and accurate quantification of carbamazepine in biological matrices, stable isotope-labeled internal standards are employed in analytical methods, with Carbamazepine-d10 being a widely used standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[5][6][7] This document provides detailed application notes and protocols for the use of this compound in the TDM of carbamazepine.

Principle of the Method

The quantitative analysis of carbamazepine in biological samples, such as plasma or serum, is performed by LC-MS/MS. This compound serves as an internal standard to correct for variations in sample preparation and instrument response. A known amount of this compound is added to the patient sample, which is then processed to extract the analyte and the internal standard. The extract is subsequently injected into the LC-MS/MS system. The compounds are separated chromatographically and detected by the mass spectrometer operating in the selected reaction monitoring (SRM) mode. The ratio of the peak area of carbamazepine to that of this compound is used to calculate the concentration of carbamazepine in the sample by referencing a calibration curve.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of carbamazepine using this compound as an internal standard, based on established LC-MS/MS methods.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Carbamazepine237194Positive ESI
This compound247204Positive ESI

ESI: Electrospray Ionization[5][6]

Table 2: Chromatographic Conditions

ParameterDescription
ColumnC8 (150 mm x 2.1 mm, 5 µm) or equivalent
Mobile PhaseWater/Acetonitrile/Acetic Acid (69.5:30:0.5, v/v/v)
Flow Rate0.4 mL/min
Injection Volume5 - 20 µL
Column Temperature40°C

Table 3: Method Validation Parameters

ParameterValue
Linearity Range5 - 2000 ng/mL[5][6] or 0.1 - 22.0 µg/mL[8][9]
Lower Limit of Quantitation (LLOQ)5 ng/mL[5][6] or <0.1 µg/mL[8][9]
Extraction Recovery>87%[5][6]
Intra-day Precision (CV%)2.6 - 9.5%[5]
Inter-day Precision (CV%)4.0 - 9.6%[5]

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of carbamazepine and this compound from plasma or serum samples.

Materials:

  • Patient plasma or serum samples

  • This compound internal standard working solution

  • Methyl tert-butyl ether (MTBE)

  • Reconstitution solution (e.g., mobile phase)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Autosampler vials

Procedure:

  • Pipette 100 µL of patient plasma or serum into a clean microcentrifuge tube.

  • Add a specific volume of the this compound internal standard working solution to each sample, calibrator, and quality control sample.

  • Vortex mix for 10 seconds.

  • Add 1 mL of MTBE to each tube.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the reconstitution solution.

  • Vortex mix for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Protein Precipitation (PPT)

This is a simpler and faster alternative to LLE for sample cleanup.[8]

Materials:

  • Patient plasma or serum samples

  • This compound internal standard working solution

  • Acetonitrile

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Pipette 100 µL of patient plasma or serum into a clean microcentrifuge tube.

  • Add a specific volume of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • A liquid chromatography system coupled with a tandem mass spectrometer.

Procedure:

  • Set up the LC-MS/MS system with the chromatographic conditions specified in Table 2.

  • Set up the mass spectrometer with the parameters specified in Table 1. The instrument should be operated in positive electrospray ionization mode and set to monitor the specified SRM transitions.

  • Prepare a calibration curve by spiking known concentrations of carbamazepine into a blank matrix (e.g., drug-free serum) and processing them alongside the patient samples using one of the sample preparation protocols described above.

  • Inject the prepared samples, calibrators, and quality controls into the LC-MS/MS system.

  • Acquire and process the data using the instrument's software.

  • Quantify the carbamazepine concentration in the patient samples by interpolating the peak area ratio of carbamazepine to this compound against the calibration curve.

Visualizations

TDM_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical SampleCollection Patient Sample (Plasma/Serum) AddIS Addition of This compound (IS) SampleCollection->AddIS SamplePrep Sample Preparation (LLE or PPT) AddIS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProcessing Data Processing (Peak Integration) LCMS->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification Result Reportable Result (Carbamazepine Concentration) Quantification->Result

References

Application Notes and Protocols for Carbamazepine Analysis using d10-Carbamazepine Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Carbamazepine (CBZ) and its analysis, utilizing d10-Carbamazepine (d10-CBZ) as an internal standard. The following sections outline three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method is detailed with a step-by-step protocol, a summary of quantitative performance data, and a workflow diagram.

Introduction

Carbamazepine is an anticonvulsant drug widely used in the treatment of epilepsy and neuropathic pain. Therapeutic drug monitoring of Carbamazepine is crucial to ensure its efficacy and avoid toxicity. The use of a stable isotope-labeled internal standard, such as d10-Carbamazepine, is essential for accurate quantification by compensating for variations in sample preparation and instrument response. This document serves as a practical guide for researchers and analysts in selecting and implementing a suitable sample preparation method for their specific analytical needs, primarily focusing on LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) analysis.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for sample cleanup, particularly suitable for high-throughput screening. It involves the addition of an organic solvent to the biological matrix (e.g., plasma, serum) to denature and precipitate proteins, which are then removed by centrifugation.

Experimental Protocol
  • Sample Aliquoting: Pipette 100 µL of the plasma or serum sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of d10-Carbamazepine internal standard solution to each sample.

  • Precipitation: Add 300 µL of cold acetonitrile to each tube.[1]

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.[1]

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for analysis.

  • Analysis: Inject an aliquot of the supernatant or the reconstituted sample into the LC-MS/MS system.

Workflow Diagram

PPT_Workflow cluster_protocol Protein Precipitation Protocol start Start: Plasma/Serum Sample add_is Add d10-CBZ Internal Standard start->add_is 100 µL add_solvent Add Acetonitrile (3:1 v/v) add_is->add_solvent vortex Vortex Mix add_solvent->vortex Thorough Mixing centrifuge Centrifuge vortex->centrifuge High Speed transfer Transfer Supernatant centrifuge->transfer Collect Supernatant analysis LC-MS/MS Analysis transfer->analysis LLE_Workflow cluster_protocol Liquid-Liquid Extraction Protocol start Start: Plasma/Serum Sample add_is Add d10-CBZ Internal Standard start->add_is 100 µL add_solvent Add Extraction Solvent add_is->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Phase Separation vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis SPE_Workflow cluster_protocol Solid-Phase Extraction Protocol start Start: Plasma/Serum Sample condition Condition SPE Cartridge load Load Pre-treated Sample condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Application Notes and Protocols for the Quantification of Carbamazepine and Carbamazepine-d10 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the quantitative analysis of Carbamazepine and its deuterated internal standard, Carbamazepine-d10, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals.

Mass Spectrometry Parameters

The successful quantification of Carbamazepine and this compound relies on the selection of specific precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode. The following table summarizes the key mass spectrometry parameters for both analytes. Ionization is typically performed using positive electrospray ionization (ESI+).[1][2][3][4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Notes
Carbamazepine 237.1194.115 - 18Primary transition for quantification.[1][2][3][4][5][6]
237.1179.140Confirmation transition.[4][7]
237.1165.1-Alternative confirmation transition.[8]
237.0220.1-Used in some LC-MRM methods.[9][10]
This compound 247.1204.120Primary transition for quantification of the internal standard.[2][4][6]
247.1202.040Confirmation transition for the internal standard.[4]
247.1175.1-Alternative confirmation transition.[8]

Note: Collision energy values can be instrument-dependent and may require optimization.

An alternative to the standard MRM is the MS³ scanning mode, which can offer higher sensitivity and selectivity by introducing an additional fragmentation step.[9][11] For Carbamazepine, a potential MS³ transition is m/z 237.0 → 220.1 → 192.2.[9]

Experimental Protocol: Quantification in Human Plasma

This protocol outlines a typical workflow for the analysis of Carbamazepine in human plasma samples.

Materials and Reagents
  • Carbamazepine and this compound standards

  • HPLC-grade methanol, acetonitrile, and water[12]

  • Formic acid[9][13][14]

  • Human plasma (blank and study samples)

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for preparing plasma samples.[9][10][13][15]

  • Aliquot 50 µL of human plasma into a microcentrifuge tube.

  • Add 100 µL of an internal standard working solution (this compound in methanol).

  • Add 850 µL of methanol to precipitate the plasma proteins.[10]

  • Vortex the mixture for 1-2 minutes.[12]

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[12]

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[9][13][14]

  • Column: ACQUITY UPLC HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm).[9][13][14]

  • Mobile Phase A: 0.1% Formic Acid in Water.[9][13][14]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9][13][14]

  • Flow Rate: 0.25 mL/min.[9][13][14]

  • Injection Volume: 5-10 µL.

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.0595
6.0595
6.1955
7.0955

Note: The gradient may need to be optimized based on the specific LC system and column.

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.[7][9][13][14]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).[1][2][3][4]

  • Scan Type: Multiple Reaction Monitoring (MRM).[3][4][7]

  • MRM Transitions: As specified in the table in Section 1.

  • Source Parameters:

    • Capillary Voltage: 3.2 - 3.5 kV[7][16]

    • Desolvation Temperature: 350 - 450 °C[7][16]

    • Source Temperature: 100 - 150 °C[7][16]

    • Gas Flows: Optimize nebulizer and desolvation gas flows according to the instrument manufacturer's recommendations.[7][16]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantitative analysis of Carbamazepine.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation Liquid Chromatography (Separation) Supernatant->LC_Separation MS_Detection Mass Spectrometry (Detection - MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Standard Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for Carbamazepine quantification.

References

Quantitation of Carbamazepine and its Metabolites Using Carbamazepine-d10: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of carbamazepine (CBZ) and its primary metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with carbamazepine-d10 (CBZ-d10) as an internal standard.

Carbamazepine is an anticonvulsant and mood-stabilizing drug primarily used in the treatment of epilepsy, neuropathic pain, and bipolar disorder.[1] Monitoring its therapeutic levels, along with its pharmacologically active metabolite, carbamazepine-10,11-epoxide, is crucial for optimizing patient dosage and minimizing adverse effects.[2][3] This protocol outlines a robust and sensitive method for the simultaneous quantification of carbamazepine and its key metabolites.

Metabolic Pathway of Carbamazepine

Carbamazepine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to its active metabolite, carbamazepine-10,11-epoxide (CBZ-E).[4][5][6] CBZ-E is then further hydrolyzed by epoxide hydrolase to the inactive 10,11-dihydroxy-carbamazepine (DiOH-CBZ).[6] Minor metabolic routes include ring hydroxylation to form 2-hydroxy-carbamazepine (2-OH-CBZ) and 3-hydroxy-carbamazepine (3-OH-CBZ).[4][7]

Carbamazepine Metabolism CBZ Carbamazepine CBZE Carbamazepine-10,11-epoxide (active) CBZ->CBZE CYP3A4, CYP2C8 OH_CBZ 2- and 3-Hydroxy- carbamazepine CBZ->OH_CBZ CYP3A4, CYP2B6 (minor) DiOH_CBZ 10,11-Dihydroxy-carbamazepine (inactive) CBZE->DiOH_CBZ Epoxide Hydrolase

Fig. 1: Metabolic pathway of Carbamazepine.

Experimental Protocols

This section details the materials and methods for the quantitation of carbamazepine and its metabolites in human plasma or serum.

Materials and Reagents
  • Carbamazepine, Carbamazepine-10,11-epoxide, 10,11-Dihydro-10,11-dihydroxycarbamazepine, 2-Hydroxycarbamazepine, and 3-Hydroxycarbamazepine reference standards.

  • This compound (Internal Standard).[1]

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid and ammonium acetate.

  • Human plasma or serum (blank).

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting carbamazepine and its metabolites from plasma or serum samples.

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls, and unknown samples.

  • Add 100 µL of plasma or serum to the appropriately labeled tubes.

  • Spike with the internal standard solution (this compound).

  • Add 300 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Sample Preparation Workflow start Start: Plasma/Serum Sample (100 µL) add_is Add Internal Standard (this compound) start->add_is add_acn Add Acetonitrile (300 µL) (Protein Precipitation) add_is->add_acn vortex Vortex Mix (1 min) add_acn->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis

Fig. 2: Workflow for sample preparation.

Alternative sample preparation methods like liquid-liquid extraction or solid-phase extraction (SPE) can also be employed and may offer cleaner extracts, potentially reducing matrix effects.[8][9][10][11]

LC-MS/MS Conditions

The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of carbamazepine and its metabolites. Method optimization is recommended for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 (e.g., 150 mm x 2.1 mm, 5 µm)[10]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 0.4 mL/min[10]
Injection Volume 10 µL
Column Temperature 40 °C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[10]
Capillary Voltage 3.5 kV[9]
Source Temperature 150 °C
Desolvation Temp. 350 °C[9]
Gas Flow Instrument dependent

Table 3: MRM Transitions for Quantitation

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Carbamazepine237.1194.1[10][11][12]
This compound247.1204.1[10][11][12]
Carbamazepine-10,11-epoxide253.1210.1[10][11][12]
10,11-Dihydroxy-carbamazepine271.1253.1[8]
2-Hydroxycarbamazepine253.1180.0[8]
3-Hydroxycarbamazepine253.1180.0[8]

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of carbamazepine and its primary active metabolite, carbamazepine-10,11-epoxide.

Table 4: Summary of Quantitative Performance

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Reference
Carbamazepine5 - 20005> 87[10]
Carbamazepine-10,11-epoxide5 - 20005> 87[10]
Carbamazepine0.722 - (not specified)0.72295[11]
Carbamazepine-10,11-epoxide5.15 - (not specified)5.15101[11]
Carbamazepine(not specified)8.0076.00 - 106.44[13]
Carbamazepine-10,11-epoxide(not specified)1.0076.00 - 106.44[13]

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable approach for the simultaneous quantitation of carbamazepine and its major metabolites in biological fluids. This methodology is well-suited for therapeutic drug monitoring, pharmacokinetic studies, and toxicological investigations. The provided protocols and data serve as a comprehensive guide for researchers and drug development professionals in this field.

References

Application Notes and Protocols for Carbamazepine-d10 in In Vitro Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Carbamazepine-d10, a deuterated analog of the anticonvulsant drug carbamazepine, in in vitro drug metabolism studies. The inclusion of a stable isotope-labeled internal standard is crucial for accurate quantification and reliable interpretation of metabolic data.

Introduction

Carbamazepine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor to its conversion to the active metabolite, carbamazepine-10,11-epoxide.[1] Minor metabolic pathways include hydroxylation at various positions on the molecule.[1] Understanding the metabolic profile of a drug candidate is a critical step in drug development. In vitro models, such as human liver microsomes (HLMs), provide a valuable tool for assessing metabolic stability, identifying metabolites, and evaluating potential drug-drug interactions.

This compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based analysis in these studies. Its chemical properties are nearly identical to carbamazepine, ensuring similar extraction efficiency and chromatographic behavior, while its increased mass allows for clear differentiation by the mass spectrometer. This minimizes experimental variability and enhances the accuracy of quantitative results.

Key Applications of this compound in In Vitro Metabolism Studies

  • Internal Standard for Quantitative Analysis: this compound is the gold standard for accurate quantification of carbamazepine in in vitro matrices. By correcting for variations in sample preparation and matrix effects, it ensures high-quality pharmacokinetic data.

  • Metabolic Stability Assessment: Used to normalize the disappearance of the parent drug (carbamazepine) over time in incubations with metabolically active systems like HLMs.

  • Metabolite Identification: While not directly used for identifying unlabeled metabolites, its consistent behavior as an internal standard ensures accurate quantification of the parent drug as metabolites are formed.

  • Enzyme Inhibition Studies: In assays evaluating the inhibitory potential of new chemical entities on carbamazepine metabolism (e.g., CYP3A4 inhibition), this compound allows for precise measurement of carbamazepine depletion.

Data Presentation

Table 1: LC-MS/MS Parameters for Carbamazepine and Metabolites with this compound as Internal Standard
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Carbamazepine237.1194.125
Carbamazepine-10,11-epoxide253.1180.120
10,11-dihydro-10,11-dihydroxycarbamazepine271.1253.115
This compound (Internal Standard) 247.1 204.1 25

Note: Collision energies are instrument-dependent and may require optimization.

Table 2: Example In Vitro Metabolic Stability Data for Carbamazepine in Human Liver Microsomes
ParameterValue
Half-Life (t½)> 30 min
Intrinsic Clearance (Clint)1.7 ± 0.7 µL/min/mg protein[2]

This data is provided as an example. Actual values may vary depending on the specific batch of human liver microsomes and experimental conditions.

Experimental Protocols

Protocol 1: Metabolic Stability of Carbamazepine in Human Liver Microsomes

This protocol outlines the procedure to determine the rate of disappearance of carbamazepine in the presence of human liver microsomes.

Materials:

  • Carbamazepine

  • This compound (as internal standard)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold)

  • 96-well incubation plate

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mM stock solution of Carbamazepine in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of Carbamazepine (e.g., 100 µM) by diluting the stock solution in the incubation buffer.

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) and a working solution for spiking (e.g., 100 ng/mL in acetonitrile).

    • Thaw the human liver microsomes on ice. Dilute to a final concentration of 1 mg/mL in cold potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the following to each well for the reaction mixture:

      • Phosphate Buffer

      • Carbamazepine working solution (final concentration, e.g., 1 µM)

      • Human Liver Microsomes (final concentration, e.g., 0.5 mg/mL)

    • Prepare control incubations without the NADPH regenerating system.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the reaction wells.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a sufficient volume of ice-cold acetonitrile containing the this compound internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method with the parameters outlined in Table 1.

  • Data Analysis:

    • Calculate the peak area ratio of carbamazepine to this compound for each time point.

    • Plot the natural logarithm of the percentage of carbamazepine remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).

Protocol 2: CYP3A4 Inhibition Assay using Carbamazepine as a Probe Substrate

This protocol is designed to assess the potential of a test compound to inhibit the CYP3A4-mediated metabolism of carbamazepine.

Materials:

  • Carbamazepine (probe substrate)

  • This compound (internal standard)

  • Test compound (potential inhibitor)

  • Positive control inhibitor (e.g., Ketoconazole)

  • Pooled Human Liver Microsomes

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (ice-cold)

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare working solutions of Carbamazepine at a concentration close to its Km for CYP3A4.

    • Prepare a range of concentrations for the test compound and the positive control inhibitor.

    • Prepare the internal standard, microsomes, and buffer as described in Protocol 1.

  • Incubation:

    • In a 96-well plate, add buffer, human liver microsomes, and either the test compound, positive control, or vehicle control.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Add the Carbamazepine working solution to all wells.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a fixed time period within the linear range of metabolite formation.

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding ice-cold acetonitrile containing this compound.

    • Process the samples as described in Protocol 1.

  • LC-MS/MS Analysis:

    • Quantify the amount of carbamazepine remaining or the amount of carbamazepine-10,11-epoxide formed using the parameters in Table 1.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound and the positive control relative to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response model.

Visualizations

cluster_0 Carbamazepine Metabolism Pathway Carbamazepine Carbamazepine Epoxide Carbamazepine-10,11-epoxide Carbamazepine->Epoxide CYP3A4 (major) CYP2C8 (minor) Hydroxy_2 2-hydroxy-CBZ Carbamazepine->Hydroxy_2 CYP3A4 Hydroxy_3 3-hydroxy-CBZ Carbamazepine->Hydroxy_3 CYP3A4 Diol 10,11-trans-diol Epoxide->Diol Epoxide Hydrolase

Caption: Major metabolic pathways of Carbamazepine.

start Start prep Prepare Reagents (Carbamazepine, CBZ-d10, HLM, NADPH) start->prep pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate time_points Sample at Time Points (0, 5, 15, 30, 60 min) initiate->time_points terminate Terminate Reaction (Ice-cold ACN + CBZ-d10) time_points->terminate process Process Sample (Centrifuge) terminate->process analyze LC-MS/MS Analysis process->analyze data Data Analysis (Calculate t½, Clint) analyze->data end End data->end

Caption: Experimental workflow for metabolic stability assay.

Discussion and Considerations

  • Kinetic Isotope Effect: The substitution of hydrogen with deuterium atoms in this compound can potentially lead to a kinetic isotope effect (KIE), where the C-D bond is stronger than the C-H bond. This may result in a slower rate of metabolism if the cleavage of a C-H bond is the rate-limiting step. While a significant KIE is not always observed, it is a factor to consider, particularly if the deuteration site is at a position of metabolic attack. For its primary use as an internal standard, this effect is generally negligible as it is added after the reaction is stopped.

  • Solvent and Matrix Effects: The choice of organic solvent for stock solutions should be carefully considered to ensure solubility and minimize any inhibitory effects on metabolic enzymes. The final concentration of the organic solvent in the incubation mixture should typically be kept below 1%.

  • Linearity of Reaction: It is crucial to ensure that the metabolic reaction proceeds under linear conditions with respect to time and protein concentration. Preliminary experiments should be conducted to establish the optimal incubation time and microsomal protein concentration.

  • Validation: All analytical methods should be fully validated for parameters such as linearity, accuracy, precision, and selectivity according to regulatory guidelines.

By following these protocols and considering the key aspects of in vitro drug metabolism studies, researchers can effectively utilize this compound to generate high-quality, reliable data for their drug development programs.

References

The Role of Carbamazepine-d10 in Environmental Surveillance: An Application Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbamazepine, a widely used anticonvulsant and mood-stabilizing drug, is frequently detected in various environmental water bodies due to its high consumption, persistence, and incomplete removal during wastewater treatment.[1][2] Its presence in the aquatic environment is a growing concern, making it a key indicator of anthropogenic pollution.[1] Accurate and reliable quantification of carbamazepine in complex environmental matrices is crucial for environmental monitoring and risk assessment. This application note details a robust analytical method for the determination of carbamazepine in environmental water samples using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Carbamazepine-d10 as an internal standard.

This compound, a deuterated analog of carbamazepine, serves as an ideal internal standard for this analysis.[3] Its chemical and physical properties are nearly identical to the native carbamazepine, ensuring similar behavior during sample preparation and analysis. The use of an isotopically labeled internal standard is the preferred method in quantitative mass spectrometry as it effectively compensates for variations in sample extraction efficiency, matrix effects, and instrument response, leading to highly accurate and precise results.[4][5]

Analytical Principle

The core of this method lies in the principle of isotope dilution. A known amount of this compound is added to the environmental water sample at the beginning of the analytical process. This "spiked" sample is then subjected to solid-phase extraction (SPE) to isolate and concentrate the analytes. The extract is subsequently analyzed by LC-MS/MS. By measuring the ratio of the signal response of the native carbamazepine to that of the this compound, the concentration of carbamazepine in the original sample can be accurately determined. This ratiometric measurement corrects for potential losses during sample preparation and fluctuations in the mass spectrometer's performance.[6]

Experimental Workflow

The overall experimental workflow for the analysis of carbamazepine in environmental samples using this compound as an internal standard is depicted in the following diagram.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Environmental Water Sample (e.g., Wastewater, Surface Water) Spike Spike with this compound Internal Standard Sample->Spike Addition of IS SPE_Load Sample Loading onto SPE Cartridge Spike->SPE_Load SPE_Condition SPE Cartridge Conditioning (e.g., Methanol, Water) SPE_Condition->SPE_Load SPE_Wash Cartridge Washing (e.g., Water) SPE_Load->SPE_Wash SPE_Elute Elution of Analytes (e.g., Methanol, Ethyl Acetate) SPE_Wash->SPE_Elute Evaporation Evaporation to Near Dryness SPE_Elute->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Injection Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing Signal Acquisition

Figure 1: Experimental workflow for the analysis of Carbamazepine.

Protocol: Determination of Carbamazepine in Water Samples

This protocol is a comprehensive guide for the quantitative analysis of carbamazepine in environmental water samples.

Materials and Reagents
  • Carbamazepine (analytical standard)

  • This compound (internal standard)[3]

  • HPLC-grade methanol, acetonitrile, ethyl acetate, and water[7]

  • Formic acid (MS-grade)[7]

  • Ammonium acetate (MS-grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[4][7]

  • Standard laboratory glassware and equipment (e.g., volumetric flasks, pipettes, vials)

  • Nitrogen evaporator

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

Standard Solution Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of carbamazepine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with a suitable solvent mixture (e.g., methanol/water).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 100 µg/L.[8]

Sample Preparation (Solid-Phase Extraction)
  • Sample Collection and Fortification: Collect water samples (e.g., 500 mL) and spike with the this compound internal standard solution to achieve a final concentration of 10 ng/L.[8]

  • SPE Cartridge Conditioning: Condition the SPE cartridges sequentially with 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of HPLC-grade water.[7]

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 5 mL of HPLC-grade water to remove interfering substances.

  • Cartridge Drying: Dry the cartridge under a stream of nitrogen for approximately 30 minutes.[8]

  • Elution: Elute the retained analytes from the cartridge with 5 mL of methanol followed by 5 mL of a 10:90 (v/v) methanol/ethyl acetate mixture.[8]

  • Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.[8]

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used.[9]

    • Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, often with additives like formic acid or ammonium acetate to improve ionization.[8][10] For example, a gradient could start with 90% aqueous mobile phase and ramp up to 90% organic mobile phase.

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.[11]

    • Injection Volume: 10-20 µL.[10]

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for carbamazepine and its deuterated analog.[8]

    • Detection Mode: Selected Reaction Monitoring (SRM) is employed for quantification. The specific precursor-to-product ion transitions for carbamazepine and this compound are monitored.

      • Carbamazepine: m/z 237 → 194[11]

      • This compound: m/z 247 → 204[8][11]

Data Presentation

The performance of the analytical method is summarized in the following tables. The data is compiled from various studies employing similar methodologies.

Table 1: Method Performance for Carbamazepine Analysis in Different Water Matrices

ParameterWastewater InfluentWastewater EffluentSurface WaterDrinking Water
Recovery (%) 88 - 106[8]85 - 108[8]72 - 105[8]91 - 116[8]
Limit of Detection (LOD) ---0.05 µg L⁻¹[12]
Limit of Quantification (LOQ) --0.01 - 0.1 ng (on-column)[7]-
Matrix Effects Significant ion suppression observed[4][10]Moderate ion suppression observed[4][10]Minor ion suppression observed[4][10]Negligible[8]

Table 2: LC-MS/MS Parameters for Carbamazepine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Carbamazepine237194[11]
This compound247204[11]

Role of this compound in Mitigating Matrix Effects

Environmental samples, particularly wastewater, are complex matrices containing numerous organic and inorganic constituents that can interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate quantification.

The use of an isotopically labeled internal standard like this compound is a highly effective strategy to counteract these matrix effects. Since this compound co-elutes with the unlabeled carbamazepine and has virtually identical ionization properties, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is normalized, ensuring the accuracy of the quantitative results.[13]

MatrixEffect cluster_logic Logic of Isotope Dilution for Matrix Effect Correction Analyte Carbamazepine (Analyte) IonSource Mass Spectrometer Ion Source Analyte->IonSource IS This compound (Internal Standard) IS->IonSource Matrix Co-eluting Matrix Components Matrix->IonSource Interference Signal_Analyte Analyte Signal (Suppressed/Enhanced) IonSource->Signal_Analyte Signal_IS Internal Standard Signal (Suppressed/Enhanced) IonSource->Signal_IS Ratio Ratio (Analyte Signal / IS Signal) Signal_Analyte->Ratio Signal_IS->Ratio Quantification Accurate Quantification Ratio->Quantification Correction for Matrix Effect

Figure 2: Mitigation of matrix effects using an internal standard.

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly reliable and accurate method for the quantification of carbamazepine in diverse environmental water samples. The isotope dilution approach effectively compensates for sample preparation losses and matrix-induced signal variations, which is essential for robust environmental monitoring. The detailed protocol and performance data presented in this application note offer a solid foundation for researchers, scientists, and environmental professionals to implement this methodology for the surveillance of this important pharmaceutical pollutant.

References

Troubleshooting & Optimization

Matrix effects in Carbamazepine analysis with Carbamazepine-d10

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Carbamazepine using Carbamazepine-d10 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of Carbamazepine?

A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of Carbamazepine from biological fluids like plasma or serum, endogenous substances such as phospholipids, salts, and metabolites can interfere with the ionization of Carbamazepine and its internal standard, this compound, in the mass spectrometer's ion source.[1][2] This can lead to inaccurate and imprecise quantification.[3]

Q2: How does this compound help in mitigating matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Carbamazepine. It is chemically identical to Carbamazepine but has a higher mass due to the replacement of ten hydrogen atoms with deuterium. Because it has nearly identical physicochemical properties, it co-elutes with Carbamazepine and experiences similar matrix effects. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by ion suppression or enhancement can be normalized, leading to more accurate and precise quantification.

Q3: What are the common causes of matrix effects in Carbamazepine analysis?

A3: The primary causes of matrix effects are co-eluting endogenous or exogenous substances from the biological matrix.[1] For plasma or serum samples, these can include:

  • Phospholipids: These are major components of cell membranes and are notoriously problematic in LC-MS/MS analysis, often causing ion suppression.

  • Salts and buffers: High concentrations of non-volatile salts can crystallize in the ion source, leading to signal suppression and contamination.

  • Endogenous metabolites: Other small molecules present in the biological sample can co-elute with Carbamazepine.

  • Formulation excipients: In studies involving administered drugs, excipients from the drug formulation can also contribute to matrix effects.[3]

Q4: What are the typical signs of significant matrix effects in an assay?

A4: Signs of significant matrix effects can include:

  • Poor reproducibility of results between different lots of biological matrix.[4]

  • Inaccurate quantification, with results being either unexpectedly high (ion enhancement) or low (ion suppression).[1]

  • Non-linear calibration curves.[5]

  • Unstable internal standard response across a batch of samples.

  • Failure to meet regulatory acceptance criteria during method validation.[6]

Troubleshooting Guides

Guide 1: How to Experimentally Assess Matrix Effects

A systematic evaluation of matrix effects is a critical component of bioanalytical method validation.[4][6] The two most common methods for this assessment are the post-extraction addition experiment and the post-column infusion experiment.

Experimental Protocol: Post-Extraction Addition for Quantitative Assessment

This method provides a quantitative measure of the absolute and relative matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of Carbamazepine and this compound in the mobile phase or reconstitution solvent at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources (lots). After the final extraction step, spike the extracts with Carbamazepine and this compound to the same low and high concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike blank biological matrix from the same six sources with Carbamazepine and this compound at the same low and high concentrations before initiating the extraction procedure.

  • Analyze the Samples: Inject and analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate Matrix Effect, Recovery, and Process Efficiency:

    • Matrix Effect (ME %): (Mean peak area of Set B / Mean peak area of Set A) * 100.

      • An ME % value of 100% indicates no matrix effect.

      • An ME % < 100% indicates ion suppression.

      • An ME % > 100% indicates ion enhancement.

    • Recovery (RE %): (Mean peak area of Set C / Mean peak area of Set B) * 100.

    • Process Efficiency (PE %): (Mean peak area of Set C / Mean peak area of Set A) * 100 or (ME % * RE %) / 100.

Data Presentation: Example Matrix Effect and Recovery Data

AnalyteConcentration (ng/mL)Sample Preparation MethodMean Matrix Effect (%) (n=6 lots)Coefficient of Variation (%)Mean Recovery (%)
Carbamazepine10Protein Precipitation75.212.598.1
Carbamazepine500Protein Precipitation78.910.899.2
Carbamazepine10Liquid-Liquid Extraction92.56.285.4
Carbamazepine500Liquid-Liquid Extraction94.15.587.9
Carbamazepine10Solid-Phase Extraction98.73.195.3
Carbamazepine500Solid-Phase Extraction99.12.896.8

Experimental Protocol: Post-Column Infusion for Qualitative Assessment

This method helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.

  • Setup:

    • Use a T-connector to introduce a constant flow of a standard solution of Carbamazepine and this compound via a syringe pump into the eluent from the LC column, just before it enters the mass spectrometer.

  • Procedure:

    • Begin infusing the standard solution to obtain a stable baseline signal for the analytes.

    • Inject a blank, extracted matrix sample onto the LC column.

  • Analysis:

    • Monitor the signal of the infused analytes. Any deviation from the stable baseline indicates a region of matrix effect. A dip in the baseline signifies ion suppression, while a rise indicates ion enhancement. This information can be used to adjust the chromatographic method to separate the analyte peak from these regions.[3]

Guide 2: Strategies for Mitigating Matrix Effects

If significant matrix effects are identified, the following strategies can be employed to minimize their impact.

  • Optimize Sample Preparation: The goal is to remove interfering endogenous components while efficiently extracting Carbamazepine.

    • Protein Precipitation (PPT): Simple and fast, but often results in "dirtier" extracts with more significant matrix effects.

    • Liquid-Liquid Extraction (LLE): More selective than PPT and can provide cleaner extracts. Optimization of the extraction solvent is crucial.[7]

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is very effective at removing phospholipids and other interferences.[1][7] The choice of sorbent and wash/elution solvents is critical.

  • Improve Chromatographic Separation:

    • Increase Retention: Ensure Carbamazepine and this compound are well-retained and elute away from the initial solvent front where many polar interferences reside.

    • Gradient Optimization: Adjust the mobile phase gradient to resolve the analytes from co-eluting matrix components identified in the post-column infusion experiment.

    • Column Chemistry: Consider using a different column chemistry (e.g., C18, Phenyl-Hexyl, or a column with a different particle technology) to alter selectivity.

  • Dilution: Diluting the sample can reduce the concentration of interfering components.[8] This approach is feasible if the assay has sufficient sensitivity.

Visualizations

cluster_0 Troubleshooting Workflow for Matrix Effects A Initial Method Development (Sample Prep & LC-MS/MS) B Assess Matrix Effects (Post-Extraction Addition) A->B C Significant Matrix Effect? (e.g., >15% variation) B->C D Qualitative Assessment (Post-Column Infusion) C->D Yes H Method Validation C->H No E Optimize Sample Preparation (LLE, SPE) D->E F Optimize Chromatography (Gradient, Column) D->F G Re-evaluate Matrix Effects E->G F->G G->C

Caption: A logical workflow for identifying and mitigating matrix effects.

cluster_1 Post-Extraction Addition Experimental Design cluster_legend Calculations A Set A Neat Standard in Solvent G LC-MS/MS Analysis A->G B Set B Post-Extraction Spike B->G C Set C Pre-Extraction Spike E Extraction Procedure C->G D Blank Matrix (n>=6 lots) D->C D->E F Spike Analytes E->F F->B ME Matrix Effect = B/A RE Recovery = C/B PE Process Efficiency = C/A

References

Technical Support Center: Overcoming Ion Suppression with Carbamazepine-d10 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Carbamazepine-d10 as an internal standard to mitigate ion suppression in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?

A1: Ion suppression is a matrix effect that occurs during electrospray ionization (ESI) and other atmospheric pressure ionization (API) techniques. It is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting components from the sample matrix (e.g., salts, proteins, lipids).[1][2] This suppression leads to a decreased analyte signal, which can result in inaccurate quantification, reduced sensitivity, and potentially false-negative results.[1][3]

Q2: How does using this compound as an internal standard help to overcome ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) of carbamazepine. Because it is chemically and structurally almost identical to the analyte, it co-elutes during chromatography and experiences the same degree of ion suppression in the ion source.[1][3] By adding a known concentration of this compound to the samples, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio remains constant even when both signals are suppressed, thus compensating for the matrix effect and improving the accuracy and precision of the measurement.[1]

Q3: What are the ideal characteristics of a stable isotope-labeled internal standard like this compound?

A3: An ideal SIL-IS should:

  • Be chemically identical to the analyte to ensure co-elution and identical ionization behavior.[1][3]

  • Have a sufficient mass difference from the analyte to be distinguished by the mass spectrometer, without significantly altering its chromatographic properties.[1]

  • Be of high isotopic and chemical purity to prevent interference with the analyte signal.[1]

  • Be stable and not undergo isotopic exchange with the analyte or other matrix components.[1]

Q4: When is the best time to add the this compound internal standard to my samples?

A4: The internal standard should be added as early as possible in the sample preparation workflow. This ensures that it experiences the same sample processing variations, including extraction efficiency and potential loss during handling, as the analyte.

Troubleshooting Guide

Problem 1: I am observing inconsistent peak area ratios between my analyte and this compound across replicate injections.

  • Possible Cause: Poor chromatographic resolution and co-elution.

    • Solution: Ensure that the analyte and this compound peaks are fully co-eluting. Even a slight shift in retention time can lead to differential ion suppression.[1][4] Optimize your chromatographic method (e.g., gradient, column chemistry) to achieve better co-elution.[1]

  • Possible Cause: High analyte concentration.

    • Solution: At very high concentrations, the analyte can suppress the ionization of the internal standard, leading to a non-linear response.[1] Dilute your samples to bring the analyte concentration within the linear range of the assay.[1]

  • Possible Cause: Contamination in the LC-MS system.

    • Solution: Contaminants in the mobile phase, LC system, or ion source can cause variable ion suppression.[1] Clean the ion source, check for leaks, and use high-purity solvents and additives.[1]

  • Possible Cause: Injector variability.

    • Solution: Inconsistent injection volumes can lead to fluctuating peak areas. Perform an injector performance test to ensure precision and accuracy.[1]

Problem 2: The signal intensity for this compound is very low or absent.

  • Possible Cause: Severe ion suppression.

    • Solution: The sample matrix may be causing extreme suppression of both the analyte and the internal standard. Consider a post-column infusion experiment to identify the regions of significant ion suppression in your chromatogram. Additional sample cleanup steps, such as solid-phase extraction (SPE), may be necessary to remove interfering matrix components.[1]

  • Possible Cause: Incorrect internal standard concentration.

    • Solution: Verify the concentration of your this compound stock solution and the volume being added to your samples. An error in preparation can lead to a low signal.[1]

  • Possible Cause: Degradation of the internal standard.

    • Solution: Assess the stability of this compound in your sample matrix and under your storage conditions. The internal standard may be degrading over time.[1]

Experimental Protocols

Sample Preparation: Protein Precipitation

This method is suitable for plasma or serum samples and is advantageous for its simplicity and speed.

  • To 5 µL of plasma sample, add 5 µL of internal standard solution (this compound in methanol).[5]

  • Add 1000 µL of methanol to precipitate the proteins.[5]

  • Vortex the mixture thoroughly.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis. This results in a 202-fold dilution which can help minimize matrix effects.[5]

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a more rigorous cleanup method that can be effective for complex matrices like wastewater.

  • Condition an Oasis HLB SPE cartridge with methanol followed by HPLC-grade water.

  • Load the aqueous sample, to which this compound has been added, onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interfering compounds.

  • Elute the analyte and internal standard with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are example parameters and can be adapted based on the specific instrumentation and sample type.

  • Liquid Chromatography:

    • Column: C8 or C18 column (e.g., ACQUITY UPLC HSS T3, 2.1 × 100 mm, 1.8 µm).[5][6]

    • Mobile Phase A: 0.1% formic acid in water or 10 mM ammonium acetate with 0.1% formic acid.[5][7]

    • Mobile Phase B: Acetonitrile or a mixture of acetonitrile/methanol.[5][7]

    • Flow Rate: 0.2 - 0.4 mL/min.[6][7]

    • Injection Volume: 20 µL.[7]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Carbamazepine: m/z 237 -> 194.[6][8]

      • This compound: m/z 247 -> 204.[6]

Data Presentation

Table 1: Example MRM Transitions for Carbamazepine and its Deuterated Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Carbamazepine237194
This compound247204

Table 2: Recovery of Carbamazepine and Internal Standard in Different Water Matrices using SPE

MatrixCarbamazepine Recovery (%)Internal Standard Recovery (%)
Surface Water95.7 - 102.995.7 - 102.9
STP Effluent90.6 - 103.590.6 - 103.5
STP Influent83.6 - 102.283.6 - 102.2
STP: Sewage Treatment Plant. Data from a study on the determination of carbamazepine and its metabolites in aqueous samples.[7][9]

Table 3: Matrix Effect on Signal Intensity in Different Water Matrices

MatrixExpected Ion Signal (%)
HPLC-grade Water100 (No suppression or enhancement)
Surface Water< 100 (Ion suppression observed)
STP Effluent13 - 42 (Severe ion suppression)
STP Influent13 - 42 (Severe ion suppression)
Data reflects the significant signal suppression observed in complex matrices compared to a clean solvent.[7][9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Sample Collection Add_IS Add this compound Sample->Add_IS Extraction Protein Precipitation or SPE Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

Caption: Principle of ion suppression compensation with a SIL-IS.

References

Improving peak shape and resolution for Carbamazepine and d10 analog

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve chromatographic peak shape and resolution for Carbamazepine and its d10-Carbamazepine analog.

Frequently Asked Questions (FAQs)

Q1: Why are my Carbamazepine and d10-Carbamazepine peaks tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing basic compounds like Carbamazepine. This phenomenon can compromise peak integration and reduce accuracy.

Potential Causes & Troubleshooting Steps:

  • Secondary Silanol Interactions: The primary cause of peak tailing for basic compounds is the interaction between the analyte's amine groups and acidic residual silanol groups on the silica surface of the column packing.[1][2]

    • Solution 1: Lower Mobile Phase pH: Operate at a lower pH (e.g., pH < 3) using an additive like formic acid. This protonates the silanol groups, minimizing their interaction with the positively charged analyte.[3]

    • Solution 2: Use End-Capped Columns: Employ a highly deactivated or "end-capped" column. In these columns, residual silanol groups are chemically bonded with a small silylating agent (like trimethylsilyl), making them less available for secondary interactions.[3]

    • Solution 3: Increase Buffer Strength: In some cases, increasing the ionic strength of the mobile phase (e.g., using a higher concentration of a buffer like ammonium formate) can help mask the silanol sites and improve peak shape.[3]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.

    • Solution: Dilute the sample and inject a smaller mass. If the tailing improves, the original sample was overloaded.[3][4]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and tailing, especially for early eluting peaks.

    • Solution: Minimize the length and internal diameter of all tubing. Ensure all fittings are properly connected to avoid dead volume.[3][5]

  • Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can distort the flow path.[4]

    • Solution: First, remove the guard column and re-run the analysis. If the peak shape improves, replace the guard column. If the problem persists, try backflushing the analytical column. If this fails, the column may need to be replaced.[6]

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks all_tailing_cause Likely a physical issue at column inlet check_all_peaks->all_tailing_cause  Yes specific_tailing_cause Likely a chemical interaction (Secondary Silanols) check_all_peaks->specific_tailing_cause No   check_guard Remove guard column. Does peak shape improve? all_tailing_cause->check_guard replace_guard Replace Guard Column check_guard->replace_guard Yes check_column Backflush or replace analytical column check_guard->check_column No adjust_ph Lower mobile phase pH (e.g., add 0.1% Formic Acid) specific_tailing_cause->adjust_ph check_overload Dilute sample 10x. Does peak shape improve? adjust_ph->check_overload overload_confirmed Mass overload confirmed. Use diluted sample. check_overload->overload_confirmed Yes use_bds_column Consider using an end-capped (BDS) column check_overload->use_bds_column No start Peak Fronting Observed check_dilution Dilute sample 10x and reinject. Does peak shape improve? start->check_dilution overload_confirmed Mass Overload Confirmed check_dilution->overload_confirmed Yes check_solvent Is sample solvent stronger than the mobile phase? check_dilution->check_solvent No solution_overload Quantify using diluted sample or reduce injection volume. overload_confirmed->solution_overload solvent_issue Sample Solvent Mismatch check_solvent->solvent_issue Yes check_column Suspect Column Collapse check_solvent->check_column No solution_solvent Dissolve sample in mobile phase or reduce injection volume. solvent_issue->solution_solvent solution_column Replace column. Ensure operation is within pH and pressure limits. check_column->solution_column start Split Peaks Observed check_all_peaks Are all peaks split? start->check_all_peaks physical_issue Indicates a physical problem before separation check_all_peaks->physical_issue  Yes chemical_issue Indicates a chemical or method-specific issue check_all_peaks->chemical_issue No   check_frit Reverse-flush column. Does the problem resolve? physical_issue->check_frit frit_cleared Frit blockage cleared. Consider sample filtering. check_frit->frit_cleared Yes replace_column Problem is likely a column void or permanent blockage. Replace column. check_frit->replace_column No check_solvent Inject sample dissolved in mobile phase. chemical_issue->check_solvent check_coelution Modify method (e.g., gradient, temp). Do peaks resolve? check_solvent->check_coelution coelution_confirmed Co-elution confirmed. Optimize method for separation. check_coelution->coelution_confirmed Yes other_issue Re-evaluate sample prep and potential degradation. check_coelution->other_issue No

References

Technical Support Center: Optimizing LC Gradient for Carbamazepine and Metabolite Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of carbamazepine and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the most common LC-MS/MS method for analyzing carbamazepine and its metabolites?

A common and effective method is reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[1][2] This approach offers high sensitivity and selectivity for quantifying these compounds in various biological and environmental matrices.[3]

Q2: Which type of column is best suited for this separation?

C8 and C18 columns are frequently used and have demonstrated good separation characteristics for carbamazepine and its metabolites.[1][4] For instance, a C8 column (150 mm x 2.1mm, 5 µm) has been successfully used for their simultaneous determination in rat plasma.[1] In some cases, a phenyl-ether stationary phase has been shown to provide superior separation for numerous isomers that are difficult to distinguish by mass spectrometry alone.[5]

Q3: What are typical mobile phases for this analysis?

A common mobile phase combination consists of an aqueous component with a modifier (like ammonium acetate or formic acid) and an organic solvent such as acetonitrile or methanol.[4][6] The choice of modifier helps to improve peak shape and ionization efficiency in the mass spectrometer.

Q4: Should I use an isocratic or gradient elution?

For separating a complex mixture like carbamazepine and its various metabolites, a gradient elution is generally preferred.[7][8][9][10] A gradient allows for the effective separation of compounds with a range of polarities, leading to better resolution and shorter analysis times compared to an isocratic method.[7][10] Isocratic elution may be suitable for simpler mixtures or when only quantifying carbamazepine and one or two primary metabolites.[11][12]

Q5: What are the major metabolites of carbamazepine that I should be looking for?

The primary and pharmacologically active metabolite is carbamazepine-10,11-epoxide.[11] Other significant metabolites include 10,11-dihydro-10,11-dihydroxycarbamazepine, 2-hydroxycarbamazepine, 3-hydroxycarbamazepine, and 10,11-dihydro-10-hydroxycarbamazepine.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the LC separation of carbamazepine and its metabolites.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the analytes, leading to poor peak shape.

  • Column degradation: The stationary phase of the column can degrade over time, especially with aggressive mobile phases or improper storage.

  • Secondary interactions: Silanol groups on the silica backbone of the column can cause secondary interactions with the analytes.

Solutions:

  • Optimize mobile phase pH: Adjust the pH of the aqueous mobile phase. Adding a small amount of formic acid (e.g., 0.1%) can often improve peak shape for these compounds.

  • Use a column with end-capping: Modern, well-end-capped columns minimize secondary interactions.

  • Column flushing and regeneration: Regularly flush the column with a strong solvent to remove contaminants. If performance does not improve, consider replacing the column.

Problem 2: Inadequate Resolution Between Metabolites

Possible Causes:

  • Suboptimal gradient profile: The gradient may be too steep or not shallow enough in the critical elution range.

  • Incorrect mobile phase composition: The organic solvent choice or modifier may not be ideal for separating structurally similar metabolites.[4]

  • Low column efficiency: The column may be old or packed improperly.

Solutions:

  • Modify the gradient:

    • Decrease the initial percentage of the strong solvent to improve the retention and separation of early eluting peaks.

    • Flatten the gradient (reduce the rate of change in solvent composition) during the elution of the target metabolites to increase resolution.

    • Incorporate an isocratic hold at a specific solvent composition where critical pairs elute.

  • Experiment with different organic solvents: While acetonitrile is common, methanol or a mixture of acetonitrile and methanol can sometimes provide different selectivity and improve resolution.[4]

  • Evaluate a different column: Consider a column with a different stationary phase (e.g., phenyl-ether instead of C18) or a smaller particle size for higher efficiency.[5]

Problem 3: Low Signal Intensity or Ion Suppression

Possible Causes:

  • Matrix effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analytes in the mass spectrometer source.[4][6] This is a common issue in complex matrices like plasma and wastewater.[4][6]

  • Suboptimal MS source parameters: The electrospray ionization (ESI) source settings may not be optimized for carbamazepine and its metabolites.

  • Inefficient sample preparation: The extraction method may not be effectively removing interfering substances.

Solutions:

  • Improve chromatographic separation: Adjust the gradient to separate the analytes from the majority of the matrix components.

  • Enhance sample cleanup:

    • Utilize solid-phase extraction (SPE) for cleaner extracts compared to simple protein precipitation.[6][13]

    • Optimize the SPE wash and elution steps to selectively remove interferences.

  • Optimize MS parameters: Tune the capillary voltage, cone voltage, and gas flow rates for the specific analytes.[6][13]

  • Use an internal standard: A stable isotope-labeled internal standard can help to compensate for matrix effects and variations in instrument response.

Experimental Protocols

Example LC-MS/MS Method for Carbamazepine and Metabolites in Aqueous Samples[4][6][13]

This protocol is a general example and may require optimization for your specific instrument and application.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Cartridge: Oasis HLB (or equivalent)

  • Conditioning: Methanol followed by HPLC-grade water.

  • Loading: Load the aqueous sample.

  • Washing: Wash with a weak organic solvent/water mixture to remove polar interferences.

  • Elution: Elute the analytes with methanol or another suitable organic solvent.

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. Liquid Chromatography

  • Column: C8 or C18, e.g., 150 mm x 2.1 mm, 3-5 µm particle size.

  • Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water.[4][6]

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 2:3, v/v).[4][6]

  • Flow Rate: 0.2 - 0.4 mL/min.[1][6]

  • Injection Volume: 10 - 20 µL.[4][6]

  • Gradient Program:

    • Initial: Hold at a low percentage of B (e.g., 45%) for a few minutes.[4][6]

    • Ramp: Linearly increase the percentage of B to a high value (e.g., 100%) over several minutes.[4][6]

    • Hold: Maintain the high percentage of B for a short period to elute any strongly retained compounds.[4][6]

    • Re-equilibration: Return to the initial mobile phase composition and hold for a few minutes before the next injection.[4][6]

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.[1]

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[1]

  • Source Parameters: Optimize capillary voltage, cone voltage, source temperature, and desolvation gas flow for maximum signal intensity of the parent and product ions for each analyte.[6][13]

Data Presentation

Table 1: Example LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.05545
6.05545
7.00100
9.00100
9.15545
12.05545

This is an example based on a published method and should be optimized for your specific application.[4][6]

Table 2: Example Mass Spectrometry Parameters (SRM Transitions)

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Carbamazepine237194
Carbamazepine-10,11-epoxide253210
10,11-Dihydro-10,11-dihydroxycarbamazepine271253
2-Hydroxycarbamazepine253210
3-Hydroxycarbamazepine253210
10-Hydroxy-10,11-dihydrocarbamazepine255238
D10-Carbamazepine (Internal Standard)247204

Note: Product ions can vary. It is crucial to optimize these transitions on your specific instrument.[1]

Visualizations

LC_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Biological or Environmental Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Extract Cleaned Extract SPE->Extract LC LC Separation (Gradient Elution) Extract->LC MS Mass Spectrometry (Detection) LC->MS Data Data Acquisition MS->Data Results Quantitative Results Data->Results Data Processing

Caption: General workflow for the analysis of carbamazepine and its metabolites.

Troubleshooting_Tree start Poor Peak Resolution q1 Are peaks co-eluting? start->q1 a1_yes Flatten Gradient Profile q1->a1_yes Yes a1_no Check for Peak Tailing/Fronting q1->a1_no No a2_yes Optimize Mobile Phase pH or Change Column a1_no->a2_yes Yes a2_no Increase Column Efficiency (e.g., smaller particle size column) a1_no->a2_no No

Caption: Decision tree for troubleshooting poor peak resolution.

References

Troubleshooting poor recovery of Carbamazepine-d10 in sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor recovery of Carbamazepine-d10 (CBZ-d10) during sample extraction.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound recovery consistently low?

Low recovery of the deuterated internal standard (IS) can stem from several factors related to the extraction procedure, the stability of the standard itself, or interactions with the sample matrix. A systematic approach is necessary to identify the root cause.

Initial Checks:

  • Internal Standard Integrity: Verify the purity and concentration of your CBZ-d10 stock solution.[1] Ensure it has been stored correctly and prepare a fresh working solution to rule out degradation.[1]

  • Extraction Method: Review your sample preparation protocol (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction) for any deviations.

  • pH of Sample: Carbamazepine's properties can be influenced by pH. It remains neutral in a pH range of approximately 3 to 11.[2] Ensure your sample's pH is optimized for the chosen extraction technique.

Q2: I'm seeing poor recovery with my Solid-Phase Extraction (SPE) protocol. What should I check?

SPE is a common technique for extracting carbamazepine, but poor recovery can occur if the steps are not optimized.[3][4] High recovery rates, often exceeding 87-98%, are achievable with a well-optimized method.[3][5]

Troubleshooting Steps:

  • Sorbent Selection: Ensure you are using the correct sorbent type (e.g., reversed-phase C18, polymeric like Oasis HLB) for carbamazepine.[3]

  • Conditioning and Equilibration: Inadequate conditioning of the SPE cartridge can lead to poor retention. Ensure the sorbent is properly wetted and equilibrated with a solution that mimics the sample's loading conditions.

  • Sample Loading: The flow rate during sample loading can impact binding. A slow, consistent flow rate is generally recommended.

  • Washing Step: The wash solvent should be strong enough to remove interferences but weak enough to avoid eluting the CBZ-d10. If recovery is low, consider if your wash step is too aggressive.

  • Elution Step: This is a critical step. Incomplete elution is a common cause of low recovery.

    • Solvent Choice: Ensure the elution solvent is strong enough to desorb the analyte. Methanol and acetonitrile are commonly used.[3][5]

    • Solvent Volume: Insufficient solvent volume may not fully elute the bound CBZ-d10.[6]

    • Contact Time: Allowing the elution solvent to soak the sorbent for a few minutes can significantly improve recovery.[6]

A logical workflow for troubleshooting SPE issues is presented below.

Caption: A logical workflow for troubleshooting SPE recovery issues.

Q3: What are common problems leading to low this compound recovery in Liquid-Liquid Extraction (LLE)?

LLE is a fundamental technique, but several issues can lead to poor and inconsistent recovery.

Troubleshooting Steps:

  • pH Adjustment: The pH of the aqueous phase is crucial for ensuring carbamazepine is in its neutral, non-ionized form, which is more soluble in organic extraction solvents.[2] For CBZ, maintaining a neutral to slightly basic pH is often optimal.

  • Solvent Selection: The choice of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether, chloroform) is critical.[7][8] The solvent must be immiscible with the aqueous phase and have a high affinity for carbamazepine.

  • Emulsion Formation: Emulsions at the interface between the aqueous and organic layers can trap the analyte, leading to poor recovery.[9] This is common with samples high in lipids or proteins.[9] To mitigate this:

    • Gently rock or swirl the sample instead of vigorous shaking.[9]

    • Add salt ("salting out") to the aqueous layer to increase its ionic strength.[9]

    • Centrifuge the sample to help break the emulsion.

  • Phase Separation: Incomplete separation of the aqueous and organic phases can result in loss of analyte. Ensure adequate time for the layers to separate and be careful to collect the desired phase completely without aspirating the other.

Q4: My this compound recovery is inconsistent. What could be the cause?

Inconsistent recovery or drifting internal standard signals often point to issues with the deuterated standard's stability or differential matrix effects.

Potential Causes and Solutions:

  • Deuterium Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, especially under acidic or basic conditions.[10][11] This changes the concentration of the deuterated standard over time.

    • Troubleshooting: Incubate the CBZ-d10 in your sample diluent and mobile phase for a period equivalent to your analytical run time. Re-inject and check if the signal of the unlabeled carbamazepine increases, which would indicate back-exchange.[1]

  • Matrix Effects: Components in the sample matrix (e.g., salts, lipids, proteins) can suppress or enhance the ionization of the analyte and/or internal standard, leading to variability.[1] While a deuterated IS is designed to compensate for this, differential effects can occur if the analyte and IS do not co-elute perfectly.[1]

    • Troubleshooting: Adjust chromatographic conditions to ensure the analyte and CBZ-d10 co-elute as closely as possible.

  • Purity of the Standard: The presence of unlabeled carbamazepine as an impurity in the deuterated standard can cause inaccuracies, particularly at low concentrations.[11]

    • Troubleshooting: Analyze a high-concentration solution of the CBZ-d10 standard by itself to check for any signal at the mass transition of the unlabeled analyte.[11]

Data and Protocols

Table 1: Example SPE Optimization Parameters and Expected Recovery

This table summarizes typical parameters and expected outcomes when optimizing an SPE method for carbamazepine.

ParameterCondition 1Condition 2Expected Outcome with Optimization
Sorbent Type C18Polymeric (e.g., Oasis HLB)Polymeric sorbents often provide higher and more robust recovery for a wider range of compounds.[3]
Wash Solvent 5% Methanol in Water20% Methanol in WaterA slightly stronger wash (e.g., 20% MeOH) can remove more interferences without eluting the analyte.
Elution Solvent 1 mL Methanol2 x 1 mL AcetonitrileUsing a stronger solvent like acetonitrile or performing the elution in two steps can increase recovery.
Analyte Recovery 60-70%>90%Optimized methods can consistently achieve recoveries over 90%.[6]
Experimental Protocol: Evaluating pH Effect on LLE Recovery

Objective: To determine the optimal pH for the extraction of this compound from an aqueous matrix using liquid-liquid extraction.

Materials:

  • This compound working solution

  • Blank matrix (e.g., plasma, water)

  • Phosphate buffers (pH 5, 6, 7, 8, 9)

  • Extraction solvent (e.g., ethyl acetate)

  • Centrifuge tubes

  • Vortex mixer, Centrifuge

Methodology:

  • Prepare a set of samples by spiking a known concentration of CBZ-d10 into the blank matrix.

  • For each sample, adjust the pH to one of the target values (5, 6, 7, 8, 9) using the appropriate phosphate buffer.

  • Add the extraction solvent (e.g., 3:1 solvent-to-sample ratio).

  • Vortex gently for 2 minutes to mix the phases.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and analyze by LC-MS/MS.

  • Calculate the recovery for each pH by comparing the peak area to a standard prepared by spiking the same amount of CBZ-d10 directly into the reconstitution solution (representing 100% recovery).

  • Plot the recovery percentage against pH to identify the optimal condition.

Experimental Protocol: Assessing Deuterium Exchange

Objective: To determine if the deuterium atoms on this compound are exchanging with hydrogen atoms from the sample processing solvents.

Materials:

  • This compound working solution

  • Sample diluent (the solution your processed samples are in before injection)

  • Mobile phase A and Mobile phase B

  • LC-MS/MS system

Methodology:

  • Prepare a solution of CBZ-d10 in your sample diluent at the working concentration.

  • Analyze this solution immediately (T=0) using your LC-MS/MS method. Record the peak areas for both CBZ-d10 and, critically, for the mass transition of unlabeled Carbamazepine.

  • Incubate the same solution at room temperature (or your typical autosampler temperature) for a period equivalent to the longest time a sample would sit before analysis (e.g., 24 hours).

  • Re-analyze the incubated solution (T=24).

  • Evaluation:

    • A significant decrease in the CBZ-d10 peak area over time, coupled with a significant increase in the peak area for unlabeled Carbamazepine, indicates that deuterium exchange is occurring.[1]

    • If exchange is confirmed, consider using a less harsh pH in your diluent or mobile phase, or ensure the deuterated labels are on chemically stable positions of the molecule.[10]

Below is a diagram illustrating the decision-making process when investigating internal standard-related issues.

G cluster_workflow Troubleshooting Internal Standard (IS) Issues start Inconsistent Analyte/IS Ratio or Poor IS Recovery q1 Are Analyte and IS Perfectly Co-eluting? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is Signal Seen for Unlabeled Analyte in Blank + IS Sample? a1_yes->q2 s1 Adjust Chromatography to Achieve Co-elution (Mitigates differential matrix effects) a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Assess IS Purity. Contact supplier if significant unlabeled analyte is present. a2_yes->s2 q3 Does IS Signal Drift Over Time in Solution? a2_no->q3 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Investigate Deuterium Exchange. Modify solvent pH if necessary. a3_yes->s3 end_node Stable & Accurate IS Performance a3_no->end_node s3->end_node

Caption: Decision tree for troubleshooting internal standard issues.

References

Technical Support Center: Troubleshooting Carbamazepine-d10 Calibration Curves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with Carbamazepine-d10 calibration curves in bioanalytical assays. The following frequently asked questions (FAQs) and troubleshooting guides address common problems such as poor linearity, low sensitivity, and high variability.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor linearity in my this compound calibration curve?

Poor linearity (correlation coefficient r < 0.99) can stem from several factors, including improper preparation of standard solutions, matrix effects, detector saturation, or issues with the chromatographic separation. It is crucial to systematically investigate each potential cause to identify and resolve the issue.

Q2: Why is the sensitivity of my assay for this compound low?

Low sensitivity can be attributed to suboptimal mass spectrometry (MS) parameters, inefficient ionization, matrix-induced signal suppression, or poor extraction recovery of the analyte and internal standard.[1][2] Optimization of MS settings and sample cleanup procedures is often necessary to enhance sensitivity.

Q3: What are matrix effects, and how can they affect my this compound analysis?

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification and affecting the linearity and reproducibility of the calibration curve.[1][2] The use of a stable isotope-labeled internal standard like this compound helps to compensate for these effects.[2]

Q4: How can I minimize variability between replicate injections of my calibration standards?

High variability can be caused by issues with the autosampler, inconsistent sample preparation, or instability of the analyte or internal standard.[4] Ensuring proper instrument maintenance, precise pipetting, and thorough mixing of solutions is critical. The stability of Carbamazepine in various solutions and storage conditions should also be considered.[5][6]

Q5: What should I do if my blank samples show a significant peak at the retention time of this compound?

Contamination is the most likely cause. This could originate from the glassware, solvents, autosampler, or carryover from a previous high-concentration sample. A thorough cleaning of the system and use of fresh, high-purity solvents is recommended.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Poor Linearity

This guide provides a systematic approach to troubleshooting poor linearity in your this compound calibration curve.

Troubleshooting Workflow:

G start Poor Linearity Observed (r < 0.99) prep_check Verify Standard Preparation - Freshly prepare standards - Check calculations & dilutions start->prep_check prep_check->start If errors found, reprepare & re-run lc_check Evaluate Chromatography - Check peak shape - Assess retention time consistency prep_check->lc_check If standards are correct lc_check->start If issues found, optimize LC method ms_check Review MS Parameters - Check for detector saturation - Optimize source conditions lc_check->ms_check If chromatography is good ms_check->start If saturation found, dilute samples matrix_effect Investigate Matrix Effects - Analyze standards in solvent vs. matrix - Improve sample cleanup ms_check->matrix_effect If MS is not saturated matrix_effect->start If significant, re-optimize method end Linearity Restored matrix_effect->end If matrix effects are mitigated

Caption: Troubleshooting workflow for poor calibration curve linearity.

Experimental Protocols:

  • Preparation of Standard Solutions:

    • Accurately weigh a certified reference standard of Carbamazepine and this compound.

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[7]

    • Perform serial dilutions to prepare working standard solutions at various concentration levels.

    • Prepare calibration standards by spiking the appropriate working solution into the blank biological matrix.

  • LC-MS/MS Parameter Optimization:

    • Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., spray voltage, source temperature, gas flows).[8]

    • Optimize collision energy to obtain appropriate product ions for selected reaction monitoring (SRM).[8] Commonly used transitions for this compound are m/z 247 → 204.[9][10]

Data Presentation:

ParameterAcceptable RangeCommon Observations with Poor Linearity
Correlation Coefficient (r) ≥ 0.99< 0.99
Residuals Plot Randomly scattered around zeroA clear pattern (e.g., U-shaped)
Peak Shape Symmetrical, GaussianTailing, fronting, or split peaks
Guide 2: Enhancing Assay Sensitivity

This guide outlines steps to improve the sensitivity of your this compound assay.

Logical Relationship Diagram:

G sensitivity Low Assay Sensitivity ms_opt Suboptimal MS Parameters sensitivity->ms_opt ionization Inefficient Ionization sensitivity->ionization matrix Matrix Signal Suppression sensitivity->matrix recovery Poor Extraction Recovery sensitivity->recovery solution1 solution1 ms_opt->solution1 Solution: Optimize source and analyzer settings solution2 solution2 ionization->solution2 Solution: Adjust mobile phase pH/composition solution3 solution3 matrix->solution3 Solution: Improve sample cleanup (e.g., SPE) solution4 solution4 recovery->solution4 Solution: Optimize extraction protocol

Caption: Factors contributing to low assay sensitivity and their solutions.

Experimental Protocols:

  • Sample Preparation using Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[11]

    • Load the pre-treated plasma sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute Carbamazepine and this compound with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Evaluation of Matrix Effects:

    • Prepare two sets of calibration standards: one in the mobile phase (Set A) and one in the extracted blank matrix (Set B).

    • Calculate the matrix effect by comparing the peak areas of the analytes in Set B to those in Set A. Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

Data Presentation:

MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation 85 - 9560 - 80 (Suppression)
Liquid-Liquid Extraction 90 - 105[9]80 - 110
Solid-Phase Extraction > 95[1]95 - 105
Guide 3: Addressing High Variability in Replicate Analyses

This guide provides steps to identify and mitigate sources of high variability in your results.

Troubleshooting Workflow:

G start High Variability Observed (%CV > 15%) autosampler_check Check Autosampler - Inspect syringe/needle - Verify injection volume start->autosampler_check autosampler_check->start If issues found, perform maintenance prep_check Review Sample Preparation - Ensure consistent pipetting - Check for complete dissolution/mixing autosampler_check->prep_check If autosampler is OK prep_check->start If errors found, retrain on procedures stability_check Assess Analyte Stability - Evaluate freeze-thaw stability - Check short-term benchtop stability prep_check->stability_check If preparation is consistent stability_check->start If unstable, adjust sample handling end Variability Reduced stability_check->end If analytes are stable

Caption: A systematic approach to troubleshooting high variability.

Experimental Protocols:

  • Analyte Stability Assessment:

    • Freeze-Thaw Stability: Analyze quality control (QC) samples after subjecting them to multiple freeze-thaw cycles. Compare the results to freshly prepared QC samples.

    • Bench-Top Stability: Keep QC samples at room temperature for a defined period (e.g., 4, 8, 24 hours) before analysis. Compare the results to freshly prepared QC samples.

    • Stock Solution Stability: Store stock solutions of Carbamazepine and this compound at the recommended temperature (e.g., 2-8°C) and re-analyze them over time to check for degradation.[12]

Data Presentation:

Stability Test% Recovery (Low QC)% Recovery (High QC)Acceptance Criteria
Freeze-Thaw (3 cycles) 98.299.1Within ±15% of nominal
Bench-Top (24h) 97.598.8Within ±15% of nominal
Stock Solution (30 days) 99.5100.2Within ±10% of initial

References

Technical Support Center: Minimizing Carbamazepine Carryover in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address and minimize carryover issues during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Carbamazepine.

Frequently Asked Questions (FAQs)

Q1: What is LC-MS carryover?

A1: LC-MS carryover occurs when residual analyte from a previous injection appears in the chromatogram of a subsequent analysis, typically a blank or a different sample.[1][2] This phenomenon can lead to inaccurate quantification, false-positive results, and compromised data integrity.[1] It is particularly problematic when a sample with a high concentration of an analyte is followed by one with a low concentration.[1]

Q2: Why is Carbamazepine susceptible to carryover?

A2: Compounds like Carbamazepine can exhibit "sticky" behavior, meaning they have a tendency to adsorb to surfaces within the LC-MS system.[1] This adsorption can occur on various components, including the autosampler needle, injection valve, tubing, and the chromatography column itself.[1][2] Factors such as hydrophobic interactions and hydrogen bonding can contribute to this retention, making the compound difficult to completely remove between injections.[3]

Q3: What are the most common sources of carryover in an LC-MS system?

A3: The most frequent sources of carryover are the autosampler, particularly the injection needle, sample loop, and valve rotor seals, and the analytical column.[1][2][3] Worn or dirty rotor seals in injection valves are a very common cause, as they can develop tiny cracks or gaps that trap residual analytes.[3][4] The column, including the guard column and frits, can also be a significant source of carryover if the analyte is not fully eluted during the gradient.[1][2]

Q4: How can I quickly test for Carbamazepine carryover?

A4: A simple and effective way to check for carryover is to run a sequence of injections in a specific order: first, a blank solvent to establish a baseline; second, a high-concentration standard of Carbamazepine; and finally, one or more subsequent injections of the blank solvent.[3] The first blank injection after the high-concentration standard should reveal the most significant carryover, which should then decrease with subsequent blank injections.[3] If the signal remains constant across all blanks, it may indicate contamination of the solvent rather than carryover.[3]

Detailed Troubleshooting Guide

Step 1: Confirm and Quantify the Carryover

Before making system changes, it's crucial to confirm that the observed signal is true carryover and not solvent contamination.

  • Injection Sequence: Prepare a high-concentration Carbamazepine standard (near the upper limit of quantification, ULOQ) and a blank solvent (typically the mobile phase starting condition).

  • Run the Test: Inject the samples in the following order: Blank -> High Standard -> Blank 1 -> Blank 2 -> Blank 3.

  • Analyze the Results:

    • True Carryover: The peak area for Carbamazepine in "Blank 1" will be the highest, and it will diminish in "Blank 2" and "Blank 3".[3]

    • Contamination: If the peak area is consistent across all three blank injections, the issue is likely contamination of your blank solvent or mobile phase.[3]

  • Calculate Carryover Percentage: Use the following formula to quantify the issue:

    • Carryover % = (Peak Area in Blank 1 / Peak Area in High Standard) x 100

Step 2: Isolate the Source of Carryover

A systematic approach is necessary to pinpoint the component responsible for the carryover.[2][3]

  • Column vs. System Check:

    • Disconnect the analytical column from the injection valve and mass spectrometer.

    • Connect the injector outlet directly to the MS inlet using a zero-dead-volume union.

    • Repeat the carryover injection sequence (High Standard -> Blank).

    • Result: If carryover is still observed, the source is within the autosampler (needle, loop, valve). If the carryover is eliminated or significantly reduced, the column is the primary contributor.[5]

  • Investigating Autosampler Components:

    • Injector Valve: Worn and dirty rotor seals are a primary cause of carryover.[3] Inspect, clean, or replace the rotor seal. In some cases, switching to a different seal material (e.g., PEEK) can reduce adsorption.[6][7]

    • Sample Needle and Loop: These components are in direct contact with the sample. Ensure the needle wash procedure is effective and that the correct wash solvents are being used.

Step 3: Implement and Verify Corrective Actions

Once the source has been identified, apply targeted solutions to mitigate the carryover.

  • Optimize Wash Solvents: The most critical step is using a wash solvent that can effectively solubilize Carbamazepine. A multi-component solvent is often more effective than a single solvent.[6]

  • Increase Wash Volume and Time: Ensure the wash volume is sufficient to completely flush the needle and sample loop. Increase the duration of the needle wash step in the autosampler program.[5]

  • Inspect and Replace Consumables: Regularly inspect and replace the injector rotor seal and other wetted parts as part of a preventive maintenance schedule.[3][4]

  • Implement a Strong Post-Injection Wash: After the analyte has eluted, flush the column with a solvent stronger than the mobile phase to remove any retained Carbamazepine. Flushing with 100% acetonitrile or methanol can be effective.[5]

  • Extend Gradient Hold Time: Increase the hold time at the final, high-organic conditions of your gradient elution. This ensures that all analytes are fully eluted from the column before re-equilibration.[8]

  • Column Selection: Consider using a different column with a stationary phase that is less likely to retain Carbamazepine.[1]

Data Presentation

Table 1: Recommended Autosampler Wash Solvents for Carryover Reduction

The selection of an appropriate wash solvent is critical. The ideal solvent should be strong enough to dissolve the analyte (Carbamazepine) and miscible with the mobile phase.

Wash Solvent CompositionTarget Analytes & RationaleCitation(s)
80-100% Acetonitrile or MethanolA common starting point for general-purpose cleaning of reverse-phase systems.[6]
Isopropanol (IPA)Often effective for more "sticky" or hydrophobic compounds due to its strong solvent properties.[6]
Water/Methanol/Acetonitrile/Isopropanol with 1% Formic AcidA multi-component "Magic Mix" that provides a broad solvency range. The acid helps to disrupt ionic interactions.[9]
Acetonitrile/Water (1:1, v/v) with 0.1% Formic AcidA strong wash that is often compatible with typical reverse-phase mobile phases.[10]
Mobile Phase at Final Gradient ConditionsUsing the strongest eluent from your gradient as a wash can be an effective and convenient option.[8]
Table 2: Example of Carryover Reduction with an Optimized Wash Step

This table illustrates the quantitative impact of implementing a simple needle wash procedure. Data is adapted from a study on autosampler carryover.

Wash ConditionObserved CarryoverPercentage ReductionCitation(s)
No Needle Rinse Step~0.07%N/A[6][7]
Needle Dipped in Mobile Phase as Wash Solvent~0.04%~43%[6][7]

Experimental Protocols

Protocol 1: Systematic Carryover Source Identification

This protocol provides a step-by-step workflow to systematically determine if the carryover originates from the LC system (pre-column) or the analytical column itself.

  • Establish a Baseline: Run your standard LC-MS method with a known high-concentration Carbamazepine standard followed by a blank injection to confirm the percentage of carryover.

  • Remove the Column: Power down the column heater and pump. Carefully disconnect the analytical and guard columns.

  • Install a Union: Connect the tubing from the autosampler injection valve directly to the tubing leading to the mass spectrometer's ion source using a low-volume, zero-dead-volume union.

  • System Carryover Test: Without the column in place, repeat the injection sequence: inject the high-concentration Carbamazepine standard, followed immediately by a blank injection.

  • Analyze Results:

    • If a Carbamazepine peak is present in the blank: The carryover source is located in the autosampler or transfer tubing (pre-column). Proceed to troubleshoot the autosampler (see Protocol 2).[5]

    • If no peak (or a significantly reduced peak) is present: The carryover is primarily occurring on the analytical and/or guard column.[2] Proceed with column-specific cleaning protocols.

Protocol 2: Autosampler Wash Method Optimization

This protocol guides the user in developing a robust autosampler cleaning method to minimize carryover from the needle and sample loop.

  • Select Candidate Wash Solvents: Based on Table 1, prepare 2-3 different wash solutions. A good starting point is one strong organic solvent (e.g., 90% Acetonitrile/10% IPA) and one multi-component acidic mix (e.g., Water/Methanol/ACN/IPA with 0.5% Formic Acid).

  • Set Initial Wash Parameters: In your instrument method, program the autosampler to use the first candidate wash solution. Set a standard wash volume (e.g., 200 µL) and duration.

  • Perform Carryover Test: Run the standard carryover sequence (High Standard -> Blank) using the new wash method. Calculate the carryover percentage.

  • Iterate and Optimize:

    • If carryover is still present, systematically increase the wash volume (e.g., to 400 µL, then 600 µL) and repeat the test.

    • If increasing the volume does not resolve the issue, switch to the second candidate wash solvent and repeat the test.

    • Consider using a two-step wash: a "strong" wash with a solvent like the multi-component mix, followed by a "weak" wash with the mobile phase starting conditions to ensure compatibility for the next injection.[10]

  • Validate the Final Method: Once a wash method is found that reduces carryover to an acceptable level (typically <0.1%), validate it by running the carryover test multiple times to ensure reproducibility.

Visualization

Carryover_Troubleshooting_Workflow start Carryover Detected in Carbamazepine Analysis isolate Step 1: Isolate the Source start->isolate remove_col Perform Carryover Test with Column Removed isolate->remove_col decision Carryover Persists? remove_col->decision system_issue Source is Autosampler / System decision->system_issue  Yes column_issue Source is Column decision->column_issue  No wash Step 2: Optimize Wash Method (Protocol 2) system_issue->wash replace_seals Step 3: Inspect/Replace Consumables system_issue->replace_seals flush_col Step 2: Implement Aggressive Column Wash column_issue->flush_col replace_col Step 3: Evaluate/Replace Column column_issue->replace_col wash_details • Select Stronger Solvent • Increase Wash Volume/Time • Use Multi-Solvent Wash wash->wash_details replace_details • Injector Rotor Seal • Needle, Sample Loop replace_seals->replace_details flush_details • Flush with 100% ACN/MeOH • Extend Gradient Hold Time flush_col->flush_details replace_col_details • Replace Guard Column • Use New Analytical Column replace_col->replace_col_details

Caption: A logical workflow for troubleshooting Carbamazepine carryover in LC-MS analysis.

References

Impact of mobile phase composition on Carbamazepine-d10 signal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the analysis of Carbamazepine-d10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development and troubleshooting related to the impact of mobile phase composition on this compound signal intensity in liquid chromatography-mass spectrometry (LC-MS) applications.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

This compound is a deuterated form of Carbamazepine, meaning some hydrogen atoms have been replaced with deuterium. In quantitative LC-MS analysis, it serves as an ideal internal standard. Because its chemical and physical properties are nearly identical to Carbamazepine, it co-elutes and experiences similar ionization effects, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[1][2]

Q2: Which organic solvent, acetonitrile or methanol, is better for this compound analysis?

Both acetonitrile and methanol can be used for the analysis of Carbamazepine. The choice depends on the specific column chemistry and desired selectivity. Acetonitrile is a non-protic solvent, while methanol is a protic solvent, which can lead to different elution behaviors and separation selectivities. In some cases, methanol has been shown to enhance π-π interactions with phenyl-based stationary phases, which can be beneficial for retaining aromatic compounds like Carbamazepine. It is recommended to empirically test both solvents during method development to determine which provides the optimal signal intensity, peak shape, and separation for your specific application.

Q3: What is the role of additives like formic acid and ammonium acetate in the mobile phase?

Additives like formic acid and ammonium acetate are used to improve chromatographic peak shape and enhance ionization efficiency in the mass spectrometer.

  • Formic Acid: This is a common additive for positive mode electrospray ionization (ESI) as it provides a source of protons, promoting the formation of [M+H]+ ions and leading to a better signal for basic compounds like Carbamazepine.

  • Ammonium Acetate: This salt can act as a buffering agent and can also improve ionization. In some cases, it can reduce ion suppression caused by matrix components.

The optimal additive and its concentration should be determined experimentally.

Q4: Can deuterium exchange occur with this compound, and how can I prevent it?

Deuterium exchange is the replacement of deuterium atoms on the internal standard with hydrogen atoms from the mobile phase or sample matrix. This can lead to a decrease in the internal standard signal and an increase in the analyte signal, compromising the accuracy of quantification.[1] For this compound, the deuterium atoms are typically on the aromatic rings, which are generally stable and less prone to exchange. However, it is good practice to:

  • Avoid highly acidic or basic mobile phase conditions if possible.

  • Evaluate the stability of the internal standard in the final mobile phase and sample diluent during method development.[1]

Q5: What should I do if I observe a signal for Carbamazepine in a blank sample spiked only with this compound?

This could be due to two main reasons:

  • Isotopic Contribution: The natural abundance of heavy isotopes (like 13C) in Carbamazepine can contribute to the signal at the mass-to-charge ratio of this compound, especially if the mass difference is small.

  • Impurity: The this compound internal standard may contain a small amount of unlabeled Carbamazepine as an impurity from its synthesis.[1]

To investigate this, you can analyze a high-concentration solution of the this compound standard alone and check for a signal at the transition of the unlabeled Carbamazepine.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, with a focus on the impact of the mobile phase.

Issue 1: Low or No Signal for this compound
Potential Cause Troubleshooting Steps
Suboptimal Mobile Phase Composition 1. Organic Solvent: If using acetonitrile, try methanol, or a combination of both. 2. Additive: Ensure the presence of an appropriate additive for ionization (e.g., 0.1% formic acid for positive ESI). Experiment with different additives (e.g., ammonium acetate) and concentrations. 3. pH: Adjust the mobile phase pH to optimize the ionization of Carbamazepine.
Ion Suppression from Matrix 1. Improve Chromatography: Modify the gradient or mobile phase to separate this compound from co-eluting matrix components. 2. Sample Dilution: Dilute the sample to reduce the concentration of interfering matrix components. 3. Optimize Sample Preparation: Employ a more effective sample clean-up method (e.g., solid-phase extraction) to remove matrix interferences.
Instrumental Issues 1. Clean Ion Source: A dirty ion source can significantly reduce signal intensity. 2. Check Instrument Tuning: Ensure the mass spectrometer is properly tuned for the mass range of this compound. 3. Verify Detector Functionality: Confirm that the detector is functioning correctly.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase 1. Mobile Phase pH: Adjusting the pH can minimize interactions with residual silanols on the column. For basic compounds like Carbamazepine, a slightly acidic mobile phase (e.g., with formic acid) can improve peak shape. 2. Additive Concentration: Increase the concentration of the mobile phase additive to better mask active sites on the stationary phase.
Column Overload 1. Reduce Injection Volume/Concentration: Inject a smaller amount of the sample to see if the peak shape improves.
Inappropriate Mobile Phase Strength 1. Adjust Organic Content: If the peak is broad, the mobile phase may be too weak; increase the initial percentage of the organic solvent. If the peak is fronting, the mobile phase may be too strong; decrease the initial organic percentage.
Issue 3: Drifting Retention Time
Potential Cause Troubleshooting Steps
Inadequate Column Equilibration 1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions between injections. A longer equilibration time is often needed for gradient methods.
Mobile Phase Inconsistency 1. Freshly Prepare Mobile Phase: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation. 2. Properly Mix Mobile Phase: Ensure the mobile phase components are thoroughly mixed.
Column Temperature Fluctuation 1. Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times.

Impact of Mobile Phase Composition on this compound Signal

The following table summarizes the expected qualitative impact of different mobile phase components on the signal intensity of this compound in positive electrospray ionization mode. The values presented are illustrative and the optimal conditions should be determined experimentally.

Mobile Phase ParameterCondition ARelative Signal Intensity (Illustrative)Condition BRelative Signal Intensity (Illustrative)Rationale
Organic Solvent 50% Acetonitrile1.050% Methanol1.2Methanol can sometimes provide better desolvation efficiency and may have favorable interactions with certain stationary phases, leading to a modest signal enhancement.
Organic Percentage 30% Acetonitrile0.870% Acetonitrile1.5Higher organic content generally leads to more efficient desolvation in the ESI source, resulting in a stronger signal, up to a certain point.
Additive No Additive0.20.1% Formic Acid1.0Formic acid provides protons, which are necessary for efficient ionization of basic compounds like Carbamazepine in positive ESI mode.
Additive Type 0.1% Formic Acid1.05 mM Ammonium Acetate0.9While both can aid ionization, formic acid often provides a slightly better signal for basic compounds. Ammonium acetate can be beneficial in reducing matrix effects.

Experimental Protocol: Mobile Phase Optimization

This protocol outlines a systematic approach to optimize the mobile phase for the analysis of this compound.

1. Objective: To determine the mobile phase composition that provides the highest signal intensity, best peak shape, and shortest analysis time for this compound.

2. Materials:

  • This compound standard solution

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • A suitable reversed-phase HPLC column (e.g., C18)

3. Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

4. Methodology:

  • Step 1: Initial Conditions

    • Prepare a stock solution of this compound in methanol.

    • Set up the LC-MS/MS with a generic gradient (e.g., 10-90% organic solvent over 5 minutes) and a C18 column.

    • Set the mass spectrometer to monitor the appropriate precursor and product ions for this compound.

  • Step 2: Organic Solvent Screening

    • Prepare two sets of mobile phases:

      • A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile

      • A: 0.1% Formic acid in water; B: 0.1% Formic acid in methanol

    • Inject the this compound standard using both mobile phase systems and compare the signal intensity and peak shape.

  • Step 3: Additive Optimization

    • Using the better organic solvent from Step 2, prepare mobile phases with different additives:

      • 0.1% Formic acid

      • 5 mM Ammonium acetate

      • 0.1% Formic acid + 5 mM Ammonium acetate

    • Inject the standard and evaluate the signal intensity and peak shape for each condition.

  • Step 4: Gradient and Flow Rate Optimization

    • Using the optimal organic solvent and additive combination, refine the gradient profile to ensure good separation from any potential interferences and to minimize the run time.

    • Optimize the flow rate to achieve the best balance between analysis speed and chromatographic efficiency.

  • Step 5: Data Analysis

    • For each condition, record the peak area (as a measure of signal intensity), peak width, and tailing factor.

    • Select the mobile phase composition that provides the highest peak area, the narrowest peak, and a tailing factor closest to 1.

Troubleshooting Workflow for Poor this compound Signal

Below is a logical workflow to diagnose and resolve issues with a poor this compound signal.

TroubleshootingWorkflow start Start: Poor this compound Signal check_ms Check MS Parameters (Tuning, Ion Source) start->check_ms ms_ok Parameters OK? check_ms->ms_ok fix_ms Tune and Clean Ion Source ms_ok->fix_ms No check_mobile_phase Evaluate Mobile Phase Composition ms_ok->check_mobile_phase Yes fix_ms->check_ms mp_ok Composition Optimal? check_mobile_phase->mp_ok optimize_mp Optimize Mobile Phase (Solvent, Additive, % Organic) mp_ok->optimize_mp No check_matrix Investigate Matrix Effects mp_ok->check_matrix Yes optimize_mp->check_mobile_phase matrix_ok Significant Suppression? check_matrix->matrix_ok optimize_cleanup Improve Sample Cleanup or Dilute Sample matrix_ok->optimize_cleanup Yes check_standard Assess Internal Standard (Purity, Stability) matrix_ok->check_standard No optimize_cleanup->check_matrix standard_ok Standard OK? check_standard->standard_ok new_standard Use Fresh or New Lot of Standard standard_ok->new_standard No end End: Signal Improved standard_ok->end Yes new_standard->check_standard

Caption: Troubleshooting workflow for poor this compound signal.

References

Technical Support Center: Isotopic Interference in Carbamazepine-d10 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing isotopic interference in the analysis of Carbamazepine using its deuterated internal standard, Carbamazepine-d10. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound analysis?

A1: Isotopic interference, or crosstalk, occurs when the isotopic signature of the unlabeled Carbamazepine analyte overlaps with the mass-to-charge ratio (m/z) of the deuterated internal standard, this compound. Naturally occurring heavy isotopes in the Carbamazepine molecule (primarily ¹³C) can result in a small population of analyte molecules with a mass that is identical to the monoisotopic mass of the internal standard. This can lead to an artificially inflated signal for the internal standard, compromising the accuracy of quantification.

Q2: Why is this compound used as an internal standard?

A2: this compound is an ideal internal standard because it is chemically identical to Carbamazepine and therefore exhibits similar behavior during sample extraction, chromatography, and ionization. This co-elution and similar ionization efficiency allow it to effectively compensate for variations in sample preparation and instrument response. The 10 Dalton mass difference, due to the replacement of ten hydrogen atoms with deuterium, allows the mass spectrometer to differentiate it from the unlabeled analyte under ideal conditions.

Q3: What are the consequences of unaddressed isotopic interference?

A3: Unaddressed isotopic interference can lead to significant analytical errors, including:

  • Inaccurate Quantification: The overestimation of the internal standard's response will lead to an underestimation of the analyte concentration.

  • Non-linear Calibration Curves: The interference is concentration-dependent, which can cause non-linearity in the calibration curve, particularly at high analyte concentrations.

  • Poor Assay Precision and Reproducibility: The variable nature of the interference can lead to increased variability in the results.

Q4: How can I determine if isotopic interference is affecting my analysis?

A4: A simple and effective way to assess isotopic interference is to analyze a high-concentration sample of unlabeled Carbamazepine without the addition of the this compound internal standard. By monitoring the MRM transition for this compound, you can directly observe any signal present, which would be indicative of isotopic crosstalk from the analyte.

Troubleshooting Guide

Issue: I suspect isotopic interference is affecting my results. How can I confirm and quantify it?

This troubleshooting guide will walk you through the steps to identify, quantify, and mitigate isotopic interference in your this compound analysis.

Step 1: Theoretical Assessment of Isotopic Overlap

Before proceeding to experimental work, it is helpful to understand the theoretical basis of the interference. The molecular formula for Carbamazepine is C₁₅H₁₂N₂O. The natural abundance of heavy isotopes can be used to calculate the expected isotopic distribution.

IsotopeNatural Abundance (%)
¹³C~1.1%
¹⁵N~0.37%
¹⁸O~0.20%
²H~0.015%

Based on these abundances, it is possible to calculate the theoretical percentage of Carbamazepine molecules that will have a mass corresponding to this compound. Online isotope distribution calculators can be used for this purpose. This theoretical value provides a baseline for what to expect experimentally.

Step 2: Experimental Verification and Quantification

Objective: To experimentally determine the percentage of signal from a high-concentration Carbamazepine standard that is detected in the this compound MRM channel.

Experimental Protocol:

  • Prepare a High-Concentration Carbamazepine Standard: Prepare a solution of unlabeled Carbamazepine in a relevant solvent (e.g., methanol or acetonitrile) at a concentration that represents the upper limit of your calibration curve or the highest expected sample concentration.

  • Prepare an Internal Standard Solution: Prepare a solution of this compound at the concentration you typically use in your assay.

  • LC-MS/MS Analysis:

    • Inject the high-concentration Carbamazepine standard and acquire data monitoring both the MRM transition for Carbamazepine and the MRM transition for this compound.

    • Inject the this compound solution and acquire data monitoring the MRM transition for this compound.

  • Data Analysis:

    • Measure the peak area of the signal observed in the this compound channel from the injection of the high-concentration Carbamazepine standard.

    • Measure the peak area of the this compound signal from the injection of the internal standard solution.

    • Calculate the percent interference using the following formula:

Data Presentation:

SampleAnalyte MRM Peak AreaIS (d10) MRM Peak Area% Interference
High Conc. Carbamazepine[Insert Value][Insert Value][Calculate Value]
This compoundN/A[Insert Value]N/A

Step 3: Mitigation Strategies

If the observed interference is significant (typically >1-2% of the internal standard response at the upper limit of quantification), consider the following mitigation strategies.

Workflow for Mitigating Isotopic Interference:

Caption: Workflow for addressing isotopic interference.

Strategy 1: Chromatographic Separation

While Carbamazepine and this compound are expected to co-elute, optimizing your chromatographic method can help to separate any potential isobaric interferences from the matrix that might be contributing to the signal in the internal standard channel.

Strategy 2: Selection of Alternative MRM Transitions

Investigate alternative precursor and product ions for both Carbamazepine and this compound. It may be possible to find a transition for this compound that is less affected by the isotopic tail of the unlabeled analyte.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Carbamazepine237.1194.1Common transition
This compound247.1204.1Common transition
Alternative d10[Investigate][Investigate]May offer lower interference

Strategy 3: Mathematical Correction

If the interference is consistent and well-characterized, a mathematical correction can be applied to the data during processing. The experimentally determined percent interference can be used to subtract the contribution of the analyte signal from the internal standard signal.

Logical Relationship of Interference and Correction:

InterferenceLogic Analyte Carbamazepine Signal Interference Isotopic Contribution Analyte->Interference contributes to IS This compound Signal Measured_IS Measured IS Signal IS->Measured_IS Interference->Measured_IS Corrected_IS Corrected IS Signal Measured_IS->Corrected_IS Apply Correction Factor

Technical Support Center: Enhancing Low-Level Carbamazepine Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carbamazepine (CBZ) detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of low-level Carbamazepine detection in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for Carbamazepine detection, and how do they compare in terms of sensitivity?

A1: Several analytical methods are available for the quantification of Carbamazepine. The choice of method often depends on the required sensitivity, the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection, immunoassays, and Surface-Enhanced Raman Spectroscopy (SERS) are among the most prevalent techniques.[1][2][3] LC-MS/MS is often considered the "gold standard" due to its high selectivity and sensitivity.[4]

Q2: How can I improve the sensitivity of my HPLC-UV method for low-level Carbamazepine detection?

A2: To enhance the sensitivity of an HPLC-UV method, consider the following:

  • Wavelength Optimization: Ensure you are using the optimal wavelength for UV detection of Carbamazepine, which is typically between 210 nm and 285 nm.[1]

  • Sample Preparation: Implement a robust sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering substances from the matrix.[1]

  • Mobile Phase Composition: Optimize the mobile phase composition and gradient to improve peak shape and resolution, which can lead to better signal-to-noise ratios.

  • Column Selection: Utilize a high-efficiency column with a smaller particle size to achieve sharper peaks and better separation.

Q3: My immunoassay results for Carbamazepine show variability. What could be the cause?

A3: Variability in immunoassay results can stem from several factors:

  • Cross-reactivity: Immunoassays may exhibit cross-reactivity with Carbamazepine metabolites or other structurally similar compounds, leading to inaccurate quantification.[4][5] For instance, the structural similarity between Carbamazepine and tricyclic antidepressants can cause false-positive results.[5]

  • Matrix Effects: Components in the biological matrix (e.g., plasma, saliva) can interfere with the antibody-antigen binding, affecting the accuracy and precision of the assay.[6]

  • Reagent Quality and Storage: Ensure that all reagents are of high quality, stored correctly, and within their expiration dates.

Q4: What are the advantages of using Surface-Enhanced Raman Spectroscopy (SERS) for Carbamazepine detection?

A4: SERS offers several advantages for Carbamazepine detection, particularly for non-invasive monitoring:

  • High Sensitivity: SERS can achieve very low detection limits, making it suitable for detecting trace amounts of Carbamazepine.[3]

  • Minimal Sample Preparation: In some cases, SERS requires minimal sample preparation, allowing for rapid analysis.[6]

  • Non-invasive Sampling: It can be applied to biological fluids like saliva, providing a non-invasive alternative to blood draws for therapeutic drug monitoring.[3]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution in HPLC Analysis
Symptom Possible Cause Troubleshooting Step
Peak Tailing Secondary interactions between Carbamazepine and the stationary phase.- Adjust the mobile phase pH to ensure Carbamazepine is in a single ionic form.- Add a competing base (e.g., triethylamine) to the mobile phase.- Use a column with end-capping to reduce silanol interactions.
Peak Fronting Column overload.- Dilute the sample to a lower concentration.- Use a column with a higher loading capacity.
Split Peaks - Clogged frit or partially blocked column.- Sample solvent incompatible with the mobile phase.- Back-flush the column.- Replace the column if necessary.- Ensure the sample is dissolved in a solvent similar in strength to the mobile phase.
Issue 2: High Background Noise in Electrochemical Detection
Symptom Possible Cause Troubleshooting Step
High background current interfering with Carbamazepine signal in saliva samples. Complex composition of saliva causing signal interference.[7]- Add an anionic surfactant like sodium dodecyl sulfate (SDS) to the saliva sample.[8][9]- Filter the saliva to remove high molecular weight species.[8]- Pre-treat the electrodes with plasma.[8]- Increase the incubation time of the sample on the electrodes.[8]
Issue 3: Inconsistent Results in LC-MS/MS Analysis
Symptom Possible Cause Troubleshooting Step
Variable signal intensity. Ion suppression or enhancement due to matrix effects.- Implement a more effective sample cleanup procedure (e.g., SPE).- Use a stable isotope-labeled internal standard that co-elutes with Carbamazepine.- Dilute the sample to reduce the concentration of interfering matrix components.
Poor fragmentation. Incorrect collision energy or other MS parameters.- Optimize the collision energy and other MS/MS parameters for the specific m/z transition of Carbamazepine.

Data Presentation: Comparison of Detection Methods

Method Linear Range Limit of Detection (LOD) Limit of Quantitation (LOQ) Sample Matrix Reference
HPLC-UV 0.5-25.0 µg/mL--Serum[2]
RP-HPLC 0.25-25 µg/mL0.3466 µg/mL1.0503 µg/mLPharmaceutical Preparations[10][11]
LC-MS³ 0.50–30 µg/mL0.5 µg/mL (LLOD)-Human Plasma[4]
SERS 1x10⁻⁸ - 1x10⁻¹ mol/L3.26x10⁻⁹ mol/L-Saliva[3]
Coffee-Ring Effect SERS 2.5–40 µg·mL⁻¹0.01 µg·mL⁻¹-Rat Serum[6]
LC-ESI-MS/MS -0.7 ng/L (in surface water)-Aqueous Samples[12]

Experimental Protocols

Protocol 1: HPLC Method for Carbamazepine and Carbamazepine-10,11-epoxide in Serum[2]
  • Sample Preparation:

    • To 200 µL of serum, add an internal standard.

    • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: Reverse-phase C18 column.

    • Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detector set at an appropriate wavelength (e.g., 215 nm).

  • Quantification:

    • Construct a calibration curve using standards of known concentrations.

    • Determine the concentration of Carbamazepine and its metabolite in the samples by comparing their peak areas (or heights) to the calibration curve.

Protocol 2: LC-MS³ Method for Carbamazepine in Human Plasma[4]
  • Sample Preparation:

    • To 5 µL of plasma, add a methanol solution containing the internal standard (Carbamazepine-D₂N¹⁵).

    • Vortex to precipitate proteins.

    • Centrifuge the sample.

    • Inject the supernatant into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Column: ACQUITY UPLC HSS T3 column.

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Flow Rate: 0.25 mL/min.

    • Mass Spectrometry: Operated in MS³ mode for enhanced selectivity and sensitivity.

  • Data Analysis:

    • Monitor the specific MRM³ transitions for Carbamazepine and the internal standard.

    • Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Saliva) Extraction Extraction (LLE, SPE, or PPT) Sample->Extraction Concentration Concentration Extraction->Concentration Separation Chromatographic Separation (e.g., HPLC, LC) Concentration->Separation Detection Detection (e.g., UV, MS, SERS) Separation->Detection Signal Signal Acquisition Detection->Signal Quantification Quantification Signal->Quantification

Caption: General experimental workflow for Carbamazepine detection.

metabolic_pathway CBZ Carbamazepine CBZE Carbamazepine-10,11-epoxide (Active Metabolite) CBZ->CBZE CYP3A4, CYP2C8 OH_CBZ Hydroxy-Carbamazepines (2-OH-CBZ, 3-OH-CBZ) CBZ->OH_CBZ CYP2B6, CYP3A4 CBZD 10,11-dihydro-10,11-dihydroxy- carbamazepine CBZE->CBZD mEH Reactive Reactive Metabolites OH_CBZ->Reactive CYP3A4

Caption: Major metabolic pathways of Carbamazepine.[13][14][15]

troubleshooting_logic Start Inconsistent/Low Signal CheckMethod Review Detection Method Start->CheckMethod CheckSamplePrep Review Sample Preparation CheckMethod->CheckSamplePrep Method OK OptimizeMethod Optimize Method Parameters (e.g., Wavelength, Gradient) CheckMethod->OptimizeMethod Issue Found CheckInstrument Check Instrument Parameters CheckSamplePrep->CheckInstrument Prep OK ImproveCleanup Improve Sample Cleanup (e.g., SPE, LLE) CheckSamplePrep->ImproveCleanup Issue Found CalibrateInstrument Calibrate/Optimize Instrument (e.g., MS tuning) CheckInstrument->CalibrateInstrument Issue Found Result Improved Sensitivity CheckInstrument->Result Params OK OptimizeMethod->Result ImproveCleanup->Result CalibrateInstrument->Result

Caption: A logical approach to troubleshooting low sensitivity issues.

References

Validation & Comparative

A Comparative Guide to Validated LC-MS/MS Methods for Carbamazepine Assay Using Carbamazepine-d10

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of carbamazepine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard, such as Carbamazepine-d10, is a widely accepted approach to ensure the reliability and robustness of bioanalytical methods. This guide provides a detailed comparison of two validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods that employ this compound as an internal standard.

Comparison of Experimental Protocols

The successful implementation of an LC-MS/MS assay hinges on the careful optimization of each step, from sample preparation to the final detection. Below is a comparative summary of the experimental protocols for two distinct methods, herein referred to as Method A and Method B.

ParameterMethod AMethod B
Matrix Rat PlasmaHuman Plasma
Sample Preparation Liquid-Liquid ExtractionProtein Precipitation
Chromatographic Column C8 (150 mm x 2.1 mm, 5 µm)C18 stationary phase
Mobile Phase Water/Acetonitrile/Acetic Acid (69.5:30:0.5, v/v/v)Not specified in detail
Flow Rate 0.4 mL/minNot specified in detail
Internal Standard This compoundThis compound
Ionization Mode Positive Ion Electrospray (ESI+)Not specified in detail
Mass Spectrometry Selected Reaction Monitoring (SRM)Isotope Dilution LC-MS/MS

Detailed Experimental Methodologies

Method A: Liquid-Liquid Extraction Protocol

This method utilizes a liquid-liquid extraction procedure for sample cleanup, which is a classic and effective technique for removing interfering substances from the plasma matrix.

Sample Preparation:

  • To a 0.1 mL aliquot of rat plasma, an appropriate amount of the this compound internal standard solution is added.

  • The sample is then subjected to a liquid-liquid extraction procedure.

Chromatography:

  • The chromatographic separation is achieved on a C8 column (150 mm x 2.1mm, 5 µm).

  • The mobile phase consists of a mixture of water, acetonitrile, and acetic acid in a ratio of 69.5:30:0.5 (v/v/v).

  • The analysis is performed at a flow rate of 0.4 mL/min.

Mass Spectrometry:

  • The analytes are detected using a tandem mass spectrometer with electrospray ionization in the positive ion mode.

  • Quantification is performed using Selected Reaction Monitoring (SRM) of the following transitions:

    • Carbamazepine: m/z 237 → 194[1]

    • Carbamazepine-10,11-epoxide: m/z 253 → 210[1]

    • This compound: m/z 247 → 204[1]

Method B: Protein Precipitation Protocol

Method B employs a simpler and high-throughput protein precipitation technique for sample preparation.[2]

Sample Preparation:

  • This protocol involves a protein precipitation step.[2]

  • Following precipitation, a high dilution step is performed.[2]

Chromatography:

  • Chromatographic separation is carried out using a C18 stationary phase.[2]

Mass Spectrometry:

  • This method is based on isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) for the accurate measurement of carbamazepine-10,11-epoxide.[2]

Performance Comparison of Validated Methods

The validation of a bioanalytical method is essential to demonstrate its suitability for its intended purpose. The following table summarizes the key validation parameters for both methods, providing a clear comparison of their performance.

Validation ParameterMethod AMethod B (for Carbamazepine-10,11-epoxide)
Linearity Range 5 - 2000 ng/mL[1]0.0400 - 12.0 µg/mL[2]
Lower Limit of Quantitation (LLOQ) 5 ng/mL[1]Not explicitly stated for Carbamazepine
Intra-day Precision (% CV) 2.6 - 9.5%[1]1.2 - 1.8 % (Repeatability)[2]
Inter-day Precision (% CV) 4.0 - 9.6%[1]< 2.1 % (Intermediate Precision)[2]
Accuracy (Relative Mean Bias) Not explicitly stated1.4 - 2.5 % (for native serum)[2]
Extraction Recovery > 87%[1]Not explicitly stated

Visualizing the Workflow

To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflows for both Method A and Method B.

MethodA_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Rat Plasma (0.1 mL) Add_IS Add this compound Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Inject Inject Extract LLE->Inject LC C8 Column Separation Inject->LC MS Tandem Mass Spectrometry (SRM) LC->MS Quant Quantification MS->Quant

Fig 1. Workflow for Carbamazepine Assay using Method A.

MethodB_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Serum/Plasma Add_IS Add this compound Plasma->Add_IS PP Protein Precipitation Add_IS->PP Dilute High Dilution PP->Dilute Inject Inject Supernatant Dilute->Inject LC C18 Column Separation Inject->LC MS ID-LC-MS/MS LC->MS Quant Quantification MS->Quant

Fig 2. Workflow for Carbamazepine Assay using Method B.

References

The Gold Standard: Unpacking the Linearity, Accuracy, and Precision of Carbamazepine-d10 in Analytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical and pharmaceutical research, the reliability of quantitative data is paramount. The use of internal standards in chromatographic methods is a cornerstone of achieving this reliability, correcting for inevitable variations in sample preparation and instrument response. Among the cadre of internal standards, Carbamazepine-d10, a deuterated analog of the anti-epileptic drug carbamazepine, has emerged as a preferred choice for the quantification of its parent compound and other structurally similar analytes. This guide provides an objective comparison of this compound's performance, supported by experimental data, and offers detailed protocols for its implementation, empowering researchers, scientists, and drug development professionals to make informed decisions in their analytical endeavors.

Performance at a Glance: Linearity, Accuracy, and Precision

The suitability of an internal standard is primarily assessed by its ability to ensure the linearity of the calibration curve, the accuracy of the measurements, and the precision of the method. This compound consistently demonstrates exceptional performance across these key metrics in numerous validated bioanalytical methods.

Linearity

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte. Methods utilizing this compound as an internal standard consistently exhibit excellent linearity over a wide range of concentrations.

AnalyteInternal StandardMatrixLinearity RangeCorrelation Coefficient (r²)Reference
CarbamazepineThis compoundRat Plasma5–2,000 ng/mL> 0.99[1][2]
Carbamazepine & MetabolitesThis compoundRat Plasma5–2,000 ng/mLNot Specified[1][2]
CarbamazepineThis compoundHuman PlasmaNot Specified> 0.997[1]
Eslicarbazepine, Oxcarbazepine & MetabolitesThis compoundNot Specified50.0–1000.0 ng/mL & 50.0–25,000.0 ng/mLNot Specified[1]
CarbamazepineNot SpecifiedSaliva0.0 - 5 µg/mL0.999[3]
Accuracy

Accuracy refers to the closeness of the measured value to the true value. Assays employing this compound demonstrate high accuracy, with recovery values typically falling within the accepted range of 85-115%.

AnalyteInternal StandardMatrixAccuracy (% Recovery / % Bias)Reference
Carbamazepine & MetabolitesThis compoundRat Plasma> 87% Recovery[1][2]
Antiepileptic DrugsNot SpecifiedNot Specified85.9% - 114.5%[1]
Carbamazepine & MetabolitesNot SpecifiedHuman Plasma92.09% - 108.5%[1]
CarbamazepineNot SpecifiedRabbit Plasma97.53% - 103.58% (Intra-day), 98.37% - 100.45% (Inter-day)[1]
CarbamazepineCarbamazepine-D2N15Human Plasma-1.74% to 2.92%[4]
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Methods using this compound consistently show excellent precision, with %RSD values well below the generally accepted limit of 15%.

AnalyteInternal StandardMatrixIntra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
Carbamazepine & MetabolitesThis compoundRat Plasma2.6%–9.5%4.0%–9.6%[1][2]
Eslicarbazepine, Oxcarbazepine & MetabolitesNot SpecifiedPlasma< 9.7% (ESL), < 6.0% (OXCBZ), < 7.7% (S-Lic), < 12.6% (R-Lic)Not Specified[1]
Antiepileptic DrugsNot SpecifiedNot Specified< 12%< 12%[1]
Carbamazepine & MetabolitesNot SpecifiedHuman Plasma< 7.96%< 7.96%[1]
CarbamazepineCarbamazepine-D2N15Human Plasma< 8.23%< 8.23%[4]

Experimental Protocols: A Step-by-Step Guide

The following protocols outline the key experiments for validating the linearity, accuracy, and precision of a bioanalytical method using this compound as an internal standard.

Linearity Assessment
  • Preparation of Calibration Standards: Prepare a series of calibration standards by spiking a known amount of carbamazepine into a drug-free matrix (e.g., plasma, serum) to cover the expected concentration range of the study samples. A minimum of six non-zero concentration levels is recommended.

  • Addition of Internal Standard: Add a fixed concentration of this compound to each calibration standard and quality control (QC) sample.

  • Sample Preparation: Extract the analytes and the internal standard from the matrix using an appropriate technique such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation.

  • Instrumental Analysis: Analyze the extracted samples using a validated chromatographic method (e.g., LC-MS/MS, HPLC-UV).

  • Data Analysis: Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). An r² value of ≥ 0.99 is generally considered acceptable.

Accuracy and Precision Evaluation
  • Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These concentrations should be within the range of the calibration curve.

  • Analysis of QC Samples:

    • Intra-day (within-run) Precision and Accuracy: Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (between-run) Precision and Accuracy: Analyze at least five replicates of each QC level on at least three different days.

  • Data Calculation:

    • Accuracy: Calculate the percent recovery for each QC sample by dividing the mean measured concentration by the nominal concentration and multiplying by 100. The mean value should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

    • Precision: Calculate the percent relative standard deviation (%RSD) for the replicate measurements at each QC level. The %RSD should not exceed 15% (20% for the LLOQ).

Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for assessing the linearity, accuracy, and precision of a bioanalytical method using an internal standard.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing cluster_validation Method Validation Assessment prep_cal Prepare Calibration Standards add_is Add this compound (Internal Standard) prep_cal->add_is prep_qc Prepare Quality Control Samples prep_qc->add_is extraction Sample Extraction (SPE, LLE, or PP) add_is->extraction lcms LC-MS/MS or HPLC-UV Analysis extraction->lcms peak_integration Peak Integration & Area Ratio Calculation lcms->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve concentration_calc Calculate QC Concentrations calibration_curve->concentration_calc linearity Linearity (r² ≥ 0.99) calibration_curve->linearity accuracy Accuracy (% Recovery) concentration_calc->accuracy precision Precision (%RSD) concentration_calc->precision

Caption: Experimental workflow for bioanalytical method validation.

Conclusion: The Advantage of a Deuterated Standard

The extensive body of scientific literature robustly supports the use of this compound as a highly reliable internal standard for the quantitative analysis of carbamazepine and related compounds. Its stable isotopic labeling ensures that it co-elutes chromatographically and behaves similarly to the analyte during sample preparation and ionization, effectively compensating for matrix effects and instrumental variability. The consistent achievement of excellent linearity, accuracy, and precision makes this compound a gold standard in regulated bioanalysis, enabling researchers to generate high-quality, reproducible data essential for drug development and therapeutic drug monitoring.

References

The Analytical Edge: A Comparative Guide to Carbamazepine-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, particularly in drug quantification for research, clinical trials, and therapeutic drug monitoring, the choice of an internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Carbamazepine-d10, a deuterated internal standard, with other alternatives, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical methods.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry.[1] In these standards, one or more hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This substitution results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. The key advantage is their ability to co-elute with the analyte during chromatography, ensuring that both experience similar matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix.[1]

Performance Comparison: this compound vs. Structural Analog

To illustrate the performance differences, this section compares this compound with a common type of non-deuterated internal standard, a structural analog. For this comparison, we will consider performance data for this compound and Dihydrocarbamazepine, a structural analog used as an internal standard for Carbamazepine analysis.

It is important to note that the following data is compiled from different studies and, therefore, the experimental conditions were not identical. This table serves as an illustrative comparison of the typical performance of these two types of internal standards.

Performance ParameterThis compound (Deuterated IS)Dihydrocarbamazepine (Structural Analog IS)Reference
Analyte Carbamazepine & MetabolitesCarbamazepine & Metabolites[2]
Matrix Rat PlasmaSurface Water, STP Effluent, STP Influent[2]
Extraction Recovery (%) > 87%83.6% - 103.5%[2]
Intra-day Precision (%CV) 2.6% - 9.5%Not explicitly stated in the same format[2]
Inter-day Precision (%CV) 4.0% - 9.6%Not explicitly stated in the same format[2]
Linearity (r²) > 0.99Not explicitly stated in the same format[2]
Matrix Effect Generally compensates well due to co-elutionSignificant ion suppression observed in complex matrices[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative experimental protocols for the quantification of Carbamazepine using this compound as an internal standard.

Sample Preparation and Extraction (Liquid-Liquid Extraction)
  • Sample Collection: Collect blood samples in appropriate anticoagulant tubes and centrifuge to obtain plasma.

  • Internal Standard Spiking: To 100 µL of plasma, add a known concentration of this compound working solution.

  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

  • Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge at 5,000 rpm for 5 minutes.

  • Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Transitions (MRM):

    • Carbamazepine: m/z 237.1 → 194.1

    • This compound: m/z 247.1 → 204.1

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using an internal standard for quantitative analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with this compound Sample->Spike_IS Extraction Protein Precipitation & Liquid-Liquid Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

Signaling_Pathway_Concept cluster_process Analytical Process cluster_output Output Analyte Analyte Sample_Prep Sample Preparation Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep Matrix Matrix Components Matrix->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Variable Recovery & Matrix Effects Analyte_Response Analyte Signal LC_MS_Analysis->Analyte_Response IS_Response IS Signal LC_MS_Analysis->IS_Response Ratio Analyte/IS Ratio Analyte_Response->Ratio IS_Response->Ratio Final_Quant Accurate Quantification Ratio->Final_Quant Correction for Variability

Caption: Logical relationship of internal standard correction for analytical variability.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. While structural analogs can be a viable option, the data suggests that deuterated internal standards like this compound offer superior performance, particularly in complex biological matrices. Their ability to closely mimic the analyte's behavior during sample preparation and analysis leads to more effective compensation for matrix effects and, ultimately, more accurate and precise quantification. For demanding applications in drug development and clinical research where data integrity is paramount, the use of a deuterated internal standard such as this compound is highly recommended.

References

A Guide to the Inter-laboratory Comparison of Carbamazepine Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly employed analytical methods for the quantification of Carbamazepine, a widely used anti-epileptic drug. The data presented is a synthesis of findings from various studies to offer a comparative overview of method performance. This document is intended to assist researchers, clinicians, and pharmaceutical scientists in selecting the most appropriate analytical technique for their specific needs, whether for therapeutic drug monitoring, pharmacokinetic studies, or quality control.

Comparative Analysis of Quantification Methods

The accurate measurement of Carbamazepine in biological matrices is crucial for ensuring therapeutic efficacy and avoiding toxicity. The therapeutic range for Carbamazepine is typically narrow, cited as 4-12 mg/L.[1] Various analytical techniques are utilized in clinical and research laboratories for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and immunoassays being the most prevalent.[2][3][4]

The choice of method often depends on the required sensitivity, specificity, sample throughput, and available instrumentation. While immunoassays are often used for routine clinical monitoring due to their speed and ease of use, chromatographic methods like HPLC and LC-MS/MS are considered the gold standard for their superior accuracy and specificity.[5][6] LC-MS/MS, in particular, offers high sensitivity and the ability to quantify both the parent drug and its active metabolites simultaneously.[3][7]

Below is a summary of quantitative performance data for the most common Carbamazepine quantification methods as reported in the literature.

MethodLinearity Range (µg/mL)Accuracy (% Recovery)Precision (% RSD)Limit of Quantification (LOQ) (µg/mL)
HPLC-UV 0.1 - 40[2][8]92.09 - 108.5[2]Inter-day: 0.53 - 2.75, Intra-day: 1.06 - 3.7[2]0.1 - 0.5[4][8]
LC-MS/MS 0.1 - 22.0[7][9]98.26 - 102.92[5][10]Inter-day & Intra-day: < 8.23[5][10]0.1 - 0.2[2][7]
LC-MS³ 0.5 - 30.0[5][10]-1.74 to 2.92 (% bias)[5][10]Intra-day & Inter-day: < 8.23[5][10]0.5[5]
Immunoassay (CMIA) Not explicitly stated, but correlated well with HPLC (r ≈ 0.999)[4][11]Good correlation with HPLC[4][11]Inter & Intra-day CV < 10%[4][11]0.5[4]
Immunoassay (EMIT) 2 - 20[6]Good correlation with LC/MS (R²= 0.971) but with a slight positive bias[6]Intra & Inter-day CV < 3% for the compared LC/MS method[6]2[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are generalized experimental protocols for the key techniques cited.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Sample Preparation: A common sample preparation technique involves protein precipitation followed by liquid-liquid extraction.[8] For example, plasma or serum samples are treated with a precipitating agent like acetonitrile. After centrifugation, the supernatant is extracted with an organic solvent. The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase.

  • Chromatographic Separation: A C18 reversed-phase column is frequently used for separation.[2] The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile) and a buffer solution (e.g., phosphate buffer) in an isocratic elution mode.[8]

  • Detection: The eluent is monitored by a UV detector at a wavelength where Carbamazepine shows maximum absorbance, often around 285 nm.[3]

  • Quantification: The concentration of Carbamazepine is determined by comparing the peak area of the analyte in the sample to a calibration curve constructed from standards of known concentrations.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Sample preparation for LC-MS/MS often involves a simple protein precipitation step with a solvent like methanol or acetonitrile.[7][10] This is followed by centrifugation and dilution of the supernatant before injection into the LC system. An internal standard, such as a deuterated analog of Carbamazepine, is added at the beginning of the sample preparation to ensure accuracy.[7]

  • Chromatographic Separation: Similar to HPLC-UV, a C18 column is commonly used. Gradient elution is often employed to achieve better separation and shorter run times. The mobile phase usually consists of an aqueous component with a modifier like formic acid and an organic component like acetonitrile.[5][10]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The quantification is typically performed in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for Carbamazepine and its internal standard.[2]

  • Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

Chemiluminescent Microparticle Immunoassay (CMIA)
  • Principle: CMIA is an automated immunoassay technique. It involves the competitive binding of Carbamazepine in a patient's sample and Carbamazepine-coated microparticles to anti-Carbamazepine antibodies.

  • Procedure: The sample is mixed with reagents containing the antibody and microparticles. After an incubation period, the amount of antibody bound to the microparticles is measured by adding a detection reagent that generates a chemiluminescent signal. The intensity of the light signal is inversely proportional to the concentration of Carbamazepine in the sample.

  • Quantification: The concentration is automatically calculated by the instrument based on a previously stored calibration curve.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the quantification of Carbamazepine in a biological sample using a chromatographic method.

Carbamazepine Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing & Reporting Sample Biological Sample (Plasma/Serum) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Extraction Supernatant Extraction/Dilution Centrifugation->Extraction Chromatography Chromatographic Separation (HPLC/LC) Extraction->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Result Result Reporting Quantification->Result

Caption: General workflow for Carbamazepine quantification.

References

A Comparative Guide to Analytical Methods for Carbamazepine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of common analytical methods for the quantification of Carbamazepine (CBZ), a first-line antiepileptic drug with a narrow therapeutic index. Effective therapeutic drug monitoring (TDM) is crucial to optimize clinical outcomes, and the choice of analytical method is a critical component of this process. This document compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and various immunoassays, providing performance data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Comparative Performance of Analytical Methods

The selection of an analytical method for Carbamazepine quantification depends on factors such as required sensitivity, specificity, sample throughput, and cost. Chromatographic methods like HPLC and LC-MS/MS are considered gold standards for their high specificity and sensitivity, while immunoassays offer rapid and automated alternatives.[1][2] A key differentiator is the ability to distinguish Carbamazepine from its active metabolite, Carbamazepine-10,11-epoxide (CBZ-E), which contributes to both therapeutic and toxic effects.[1][3]

Table 1: Comparison of HPLC-UV Method Performance for Carbamazepine Analysis

ParameterMethod 1[4][5][6]Method 2[7]Method 3[8][9]
Matrix Rabbit PlasmaHuman PlasmaHuman Plasma
Linearity Range 0.5–40 µg/mL1.0–64.0 mg/LNot Specified
Correlation (r²) 0.9999>0.9928~0.999
Intra-day Precision (%RSD) 1.06–3.7%<15%<10%
Inter-day Precision (%RSD) 0.53–2.75%<15%<10%
Accuracy (% Recovery) 97.53–103.58% (Intra-day)±15%Not Specified
98.37–100.45% (Inter-day)
Limit of Quantification (LOQ) 0.5 µg/mL1.0 mg/L0.5 µg/mL
Recovery Not Specified97.2%99.05%

Table 2: Comparison of LC-MS/MS and Immunoassay Performance

ParameterLC-MS/MS[10]Immunoassay (AccuLevel & FPIA)[11]Immunoassay (Cobas Integra)[3]
Matrix Human PlasmaWhole Blood, PlasmaSerum
Linearity Range Not SpecifiedNot SpecifiedNot Specified
Correlation vs. HPLC (r) Not Applicable0.98 (AccuLevel vs HPLC)0.981
Intra-day Precision (%RSD) <8.23%Not SpecifiedClinically Acceptable
Inter-day Precision (%RSD) <8.23%6.8-7.5% (at 8 µg/mL)Clinically Acceptable
Accuracy (% Difference) -1.74% to 2.92%Not SpecifiedNot Specified
Limit of Detection (LOD) 0.5 µg/mL (from 5 µL plasma)Not SpecifiedNot Specified
Cross-reactivity with CBZ-E Low (Specific)High (Measures CBZ + CBZ-E)Varies; some have low cross-reactivity[12]

Immunoassays can show significant cross-reactivity with the CBZ-E metabolite.[12] This can lead to an overestimation of Carbamazepine concentration compared to more specific chromatographic methods like HPLC and LC-MS/MS.[3][11] For instance, some studies have shown that immunoassay results can be significantly higher than those quantified by HPLC.[11] The degree of cross-reactivity varies between different immunoassay kits; for example, the PETINIA assay has high cross-reactivity with the epoxide metabolite, whereas others like the ADVIA Centaur assay show better correlation with LC-MS/MS due to lower cross-reactivity.[12]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical results. Below are representative protocols for HPLC-UV and LC-MS/MS methods based on validated studies.

HPLC-UV Method for Carbamazepine in Plasma

This protocol is based on a validated method for determining Carbamazepine in rabbit plasma.[4][5][6]

  • Sample Preparation:

    • To a clean centrifugation tube, add 100 µL of the plasma sample.

    • Add a fixed concentration of an internal standard (e.g., Propylparaben).[4][6]

    • Precipitate proteins by adding 400 µL of methanol.

    • Vortex the mixture.

    • Centrifuge at 5000 rpm for 5 minutes.

    • Transfer the supernatant to an HPLC vial and inject 50 µL into the system.[6]

  • Chromatographic Conditions:

    • Column: µ-Bondapak C18 (150 mm × 4.6 mm i.d).[4][5]

    • Mobile Phase: An isocratic mixture of methanol and water (50:50, v/v).[4][5]

    • Flow Rate: 1.0 mL/min.[4][5]

    • Detection: UV detector set at 285 nm.[4][5]

    • Total Run Time: 15 minutes.[4][5]

  • Validation Parameters:

    • Linearity: Assessed over a concentration range of 0.5–40 μg/ml.[4]

    • Accuracy: Reported as % recovery, with intra-day results between 97.53–103.58% and inter-day between 98.37–100.45%.[4][5]

    • Precision: Intra-day precision (repeatability) was 1.06–3.7% RSD, and inter-day precision (reproducibility) was 0.53–2.75% RSD.[4][5]

    • Limit of Quantification (LOQ): 0.5 μg/ml.[4]

LC-MS/MS Method for Carbamazepine in Plasma

This protocol is based on a highly sensitive method for therapeutic drug monitoring.[10]

  • Sample Preparation:

    • Precipitate proteins in a 5 µL plasma sample using methanol.[10]

    • An internal standard (e.g., Carbamazepine-D2N15) is added.[10]

    • Centrifuge and transfer the supernatant for analysis.

  • Chromatographic and Mass Spectrometry Conditions:

    • LC System: Shimadzu UFLC XR.[10]

    • MS System: SCIEX QTRAP® 5500 linear ion trap triple quadrupole mass spectrometer.[10]

    • Column: ACQUITY UPLC HSS T3.[10]

    • Mobile Phase: Gradient elution with Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).[10]

    • Flow Rate: 0.25 mL/min.[10]

    • Run Time: 7 minutes.[10]

    • Detection: Tandem mass spectrometry (MS/MS or MS³) is used for quantification, monitoring specific mass transitions for Carbamazepine and its internal standard.[2][10]

  • Validation Parameters:

    • Accuracy: Between -1.74% and 2.92%.[10]

    • Precision: Intra-day and inter-day precision was <8.23%.[10]

    • Limit of Detection (LOD): 0.5 µg/mL.[10]

Visualized Workflows and Pathways

Diagrams created using Graphviz illustrate key processes in Carbamazepine analysis and metabolism.

cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis Plasma Plasma Sample (100 µL) IS Add Internal Standard Plasma->IS Methanol Add Methanol (400 µL) for Protein Precipitation IS->Methanol Vortex Vortex Mix Methanol->Vortex Centrifuge Centrifuge (5000 rpm) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into HPLC Supernatant->Injection Separation Chromatographic Separation (C18 Column) Detection UV Detection (285 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General workflow for Carbamazepine analysis in plasma using HPLC-UV.

cluster_metabolites Primary Metabolites CBZ Carbamazepine CBZE Carbamazepine-10,11-epoxide (Active Metabolite) CBZ->CBZE CYP3A4 DIOL 10,11-Dihydro-10,11-trans-dihydroxy-CBZ (Inactive Metabolite) CBZE->DIOL Epoxide Hydrolase

References

A Comparative Guide to Carbamazepine and Its Impurities Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quality and reliability of reference standards are paramount for accurate analytical measurements and ensuring the safety and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of reference standards for Carbamazepine and its impurities, drawing from major pharmacopoeias and commercial suppliers.

Comparison of Pharmacopoeial Reference Standards

The leading pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), provide highly characterized primary reference standards for Carbamazepine. These standards are essential for quality control and regulatory compliance. The table below summarizes the key specifications outlined in their respective monographs.

SpecificationUnited States Pharmacopeia (USP)European Pharmacopoeia (EP)British Pharmacopoeia (BP)
Assay (Purity) 98.0% - 102.0% (dried basis)[1]98.5% - 101.5% (dried basis)98.5% - 101.5% (dried basis)
Individual Impurity Limit Not more than 0.2%[1]Varies by impurity (e.g., Impurity A: ≤ 0.2%)Varies by impurity
Total Impurities Limit Not more than 0.5%[1]Not more than 0.5%Not more than 0.5%
Loss on Drying Not more than 0.5%[1]Not more than 0.5%Not more than 0.5%
Residue on Ignition Not more than 0.1%[1]Not more than 0.1%Not more than 0.1%

Key Impurities of Carbamazepine

Several impurities are associated with the synthesis and degradation of Carbamazepine. The control and monitoring of these impurities are critical for ensuring the quality and safety of the drug product. Pharmacopoeias list several specified impurities that must be monitored.

Impurity NameChemical NamePharmacopoeial Reference
Impurity A 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carboxamideEP[2][3], USP Related Compound A[4]
Impurity B 10,11-Dihydro-10-oxo-5H-dibenzo[b,f]azepine-5-carboxamideUSP Related Compound B[4]
Impurity C 5H-Dibenzo[b,f]azepine (Iminostilbene)USP[4]
Impurity F 5H-Dibenz[b,f]azepine-5-carbonyl chlorideEP

Commercial Reference Standards

In addition to pharmacopoeial standards, several reputable commercial suppliers offer Carbamazepine and its impurities as certified reference materials (CRMs) and analytical standards. These suppliers often provide detailed Certificates of Analysis (CoAs) with purity values determined by techniques such as HPLC, NMR, and Mass Spectrometry. When selecting a commercial reference standard, it is crucial to assess the supplier's accreditation (e.g., ISO 17034, ISO/IEC 17025) and the comprehensiveness of the characterization data provided.

Experimental Protocols

Accurate determination of Carbamazepine and its impurities relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

Purity Determination of Carbamazepine by HPLC

This protocol is a general example based on pharmacopoeial methods and is intended for informational purposes. Method validation is required for specific applications.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile, methanol, and a suitable buffer (e.g., phosphate buffer), with the composition optimized for separation.

  • Flow Rate: 1.0 - 1.5 mL/min

  • Detection: UV at 230 nm[5]

  • Injection Volume: 10 - 20 µL

  • Column Temperature: 30 - 40 °C

Standard and Sample Preparation:

  • Standard Solution: Prepare a solution of the Carbamazepine reference standard in a suitable solvent (e.g., methanol) at a known concentration.

  • Sample Solution: Prepare a solution of the Carbamazepine sample to be tested in the same solvent and at a similar concentration to the standard solution.

  • System Suitability Solution: A solution containing Carbamazepine and its key impurities to verify the resolution and performance of the chromatographic system.

Procedure:

  • Inject the blank (solvent), system suitability solution, standard solution, and sample solution into the chromatograph.

  • Record the chromatograms and integrate the peak areas.

  • Calculate the percentage purity of the Carbamazepine sample and the concentration of any impurities by comparing the peak areas to those of the reference standard.

Workflow for Reference Standard Selection and Validation

The selection and validation of a suitable reference standard is a critical process in any analytical laboratory. The following diagram illustrates a typical workflow.

Workflow for Carbamazepine Reference Standard Selection and Validation start Define Analytical Need (e.g., Purity Assay, Impurity Profiling) search Search for Pharmacopoeial and Commercial Reference Standards start->search evaluate Evaluate Supplier Documentation (CoA, ISO Accreditation) search->evaluate select Select Most Suitable Reference Standard evaluate->select receive Receive and Log Reference Standard select->receive verify Verify Identity and Purity (e.g., via HPLC, IR) receive->verify compare Compare against Existing In-house Standard (if available) verify->compare document Document Validation Results compare->document release Release for Routine Use document->release

Caption: Logical workflow for selecting and validating a Carbamazepine reference standard.

Signaling Pathway of Carbamazepine's Anticonvulsant Action

While not directly related to reference standards, understanding the mechanism of action of Carbamazepine can be valuable for researchers. The primary anticonvulsant effect of Carbamazepine is through the blockade of voltage-gated sodium channels.

Simplified Signaling Pathway of Carbamazepine's Anticonvulsant Action CBZ Carbamazepine VGSC Voltage-Gated Sodium Channel (VGSC) CBZ->VGSC Blocks Inactivation Prolonged Inactivated State of VGSC VGSC->Inactivation ActionPotential Reduced Repetitive Firing of Action Potentials Inactivation->ActionPotential Neurotransmission Decreased Neuronal Excitability ActionPotential->Neurotransmission Seizure Suppression of Seizure Activity Neurotransmission->Seizure

Caption: Carbamazepine's mechanism of action on sodium channels.

References

A Comparative Guide to the Extraction Efficiencies of Carbamazepine and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic drugs like Carbamazepine is paramount. A critical step in the analytical process is the extraction of the analyte from complex matrices such as plasma, serum, or wastewater. The use of a deuterated internal standard, such as Carbamazepine-d10, is a widely accepted practice to ensure the reliability of these measurements. This guide provides a comparative overview of the extraction efficiencies for Carbamazepine and its deuterated analog, supported by experimental data from various studies. The fundamental principle behind using a stable isotope-labeled internal standard is that it behaves nearly identically to the analyte of interest during extraction and analysis, thus compensating for any analyte loss or matrix effects.

Data on Extraction Efficiency

The following table summarizes the extraction recovery data for Carbamazepine using different extraction techniques and from various matrices. Where available, the recovery for the deuterated analog is also included.

AnalyteExtraction MethodMatrixExtraction Recovery (%)Reference
CarbamazepineLiquid-Liquid Extraction (LLE)Rat Plasma> 87%[1][2]
CarbamazepineSolid-Phase Extraction (SPE)Human Plasma87.39% - 104.04%[1]
CarbamazepineSolid-Phase Extraction (SPE)Surface Water95.7% - 102.9%[3][4]
CarbamazepineSolid-Phase Extraction (SPE)STP Effluent90.6% - 103.5%[3][4]
CarbamazepineSolid-Phase Extraction (SPE)STP Influent83.6% - 102.2%[3][4]
CarbamazepineLiquid-Liquid Extraction (LLE)Aqueous Solution> 80%[5]
CarbamazepineSolid-Phase Extraction (SPE)Aqueous Solution5% - 35%[5]
Carbamazepine-D2N15Protein PrecipitationHuman Plasma98.9% - 110.2%[6]

It is important to note that in many analytical methods, the specific recovery of the deuterated internal standard is not reported, as its primary function is to normalize the recovery of the parent drug. The high recovery percentage reported for Carbamazepine-D2N15 in one study demonstrates its efficiency in the extraction process[6].

Experimental Protocols

Below are detailed methodologies for key extraction experiments cited in the literature.

Liquid-Liquid Extraction (LLE) of Carbamazepine from Rat Plasma[2]
  • Sample Preparation: 0.1 mL aliquots of rat plasma were used.

  • Internal Standard: D10-carbamazepine was used as the internal standard.

  • Extraction Procedure: A liquid-liquid extraction procedure was performed. While the specific solvents are not detailed in the abstract, a common approach involves the use of a water-immiscible organic solvent to extract the drug from the aqueous plasma.

  • Analysis: The extracts were analyzed by electrospray ionization tandem mass spectrometry (LC/MS/MS).

Solid-Phase Extraction (SPE) of Carbamazepine from Human Plasma[1]
  • Sample Preparation: Human plasma samples were utilized.

  • Internal Standard: Phenobarbital was used as the internal standard in this particular study.

  • SPE Cartridge: A C18 Bakerbond-BDC analytical column (250 mm × 4.6 mm i.d., 5 μm) was used for analysis, implying a C18-based SPE cartridge was likely used for extraction.

  • Elution: The analytes were eluted and analyzed using a mobile phase of acetonitrile–10 mM phosphate buffer, pH 7.0 (30:70, v/v).

  • Analysis: Analysis was performed by HPLC with UV detection at 210 nm.

Protein Precipitation for Carbamazepine and Carbamazepine-D2N15 from Human Plasma[6]
  • Sample Preparation: 5 µL of plasma was used.

  • Internal Standard Addition: 5 µL of the internal standard solution (Carbamazepine-D2N15) was added.

  • Protein Precipitation: 1000 µL of methanol was added to the plasma to precipitate proteins.

  • Centrifugation: The sample was centrifuged to separate the precipitated proteins from the supernatant containing the analytes.

  • Analysis: The supernatant was analyzed by LC-MS3. This method demonstrated that the matrix effect on Carbamazepine and Carbamazepine-D2N15 was negligible after the 202-fold dilution from the protein precipitation step[6].

Experimental Workflow Diagram

The following diagram illustrates a general workflow for comparing the extraction efficiencies of Carbamazepine and its deuterated analog.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Data Evaluation Matrix Biological Matrix (e.g., Plasma, Urine) Spike_CBZ Spike with Carbamazepine Matrix->Spike_CBZ Spike_dCBZ Spike with this compound Matrix->Spike_dCBZ SPE Solid-Phase Extraction (SPE) Spike_CBZ->SPE LLE Liquid-Liquid Extraction (LLE) Spike_CBZ->LLE Spike_dCBZ->SPE Spike_dCBZ->LLE LCMS LC-MS/MS Analysis SPE->LCMS LLE->LCMS Compare Compare Peak Areas LCMS->Compare Calculate Calculate Recovery (%) Compare->Calculate

Caption: Workflow for comparing extraction efficiencies.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Carbamazepine-d10

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists utilizing Carbamazepine-d10, a deuterated analog of the anticonvulsant drug Carbamazepine, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks associated with its handling and disposal, which is governed by regulations for pharmaceutical and chemical waste.

This compound is classified with specific hazards that necessitate careful handling at all stages, including disposal. According to safety data sheets, it can be harmful if swallowed, may cause an allergic skin reaction, and may lead to allergy or asthma symptoms or breathing difficulties if inhaled.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn throughout the handling and disposal process.

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedure, it is imperative to handle this compound in a well-ventilated area, preferably within a laboratory fume hood, to avoid the formation and inhalation of dust or aerosols.[2][3]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]To prevent eye contact with dust or splashes.
Hand Protection Chemical impermeable gloves.To avoid skin contact and potential allergic reactions.[3][4]
Body Protection Protective clothing, such as a lab coat.To protect skin from accidental exposure.[3][4]
Respiratory Protection In case of inadequate ventilation, wear a suitable respirator.[1][4]To prevent inhalation of harmful dust or aerosols.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with federal, state, and local regulations for hazardous waste. It is crucial to remember that discharging this chemical into sewer systems is prohibited.[3]

  • Waste Identification and Collection :

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, wipes), in a designated and suitable container.

    • The container must be kept tightly closed.[3][4]

  • Labeling :

    • Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound". Include the approximate quantity.

  • Storage :

    • Store the sealed waste container in a dry, cool, and well-ventilated designated hazardous waste accumulation area.[3]

    • Ensure it is stored separately from incompatible materials and foodstuffs.[3]

  • Arranging for Disposal :

    • The disposal of this compound must be handled by a licensed chemical destruction plant or a certified hazardous waste management company.[3]

    • The primary recommended method of disposal is controlled incineration with flue gas scrubbing to prevent environmental contamination.[3]

  • Container Disposal :

    • Empty containers should be triple-rinsed (or the equivalent). The rinsate should be collected and treated as hazardous waste.

    • After proper rinsing, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and then disposed of in a sanitary landfill, in accordance with local regulations.[3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Closed Container B->C Proceed with collection D Label Container Clearly: 'Hazardous Waste - this compound' C->D E Store in a Secure, Ventilated Area D->E F Contact Licensed Hazardous Waste Disposal Service E->F Once container is full or ready for disposal G Arrange for Pickup and Transport F->G H Final Disposal Method: Controlled Incineration G->H I Obtain & File Certificate of Destruction H->I

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures

In the event of accidental release or exposure, the following first aid measures should be taken immediately:

  • After Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3]

  • After Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2][3]

  • After Eye Contact : Rinse thoroughly with plenty of pure water for at least 15 minutes and consult a doctor.[3]

  • After Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][3]

For spills, ensure the area is well-ventilated and remove all sources of ignition. Use spark-proof tools and explosion-proof equipment. The spilled material should be collected and placed in a suitable, closed container for disposal.[3] Discharge into the environment must be avoided.[3]

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is regulated by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] The EPA's regulations, particularly Subpart P, provide specific guidelines for managing hazardous waste pharmaceuticals at healthcare facilities, explicitly banning the sewering of such waste.[5] While laboratory settings may have different classifications, the principles of avoiding environmental release and ensuring proper treatment remain paramount.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamazepine-d10
Reactant of Route 2
Reactant of Route 2
Carbamazepine-d10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.